MLT-231
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-chloro-7-[(3S,5S)-3,5-dimethylmorpholin-4-yl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N7O2/c1-10-8-32-9-11(2)29(10)17-13(7-25-16-6-15(20)28-30(16)17)27-18(31)26-12-3-4-24-14(5-12)19(21,22)23/h3-7,10-11H,8-9H2,1-2H3,(H2,24,26,27,31)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPCFGGFGQMJQG-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C2=C(C=NC3=CC(=NN32)Cl)NC(=O)NC4=CC(=NC=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC[C@@H](N1C2=C(C=NC3=CC(=NN32)Cl)NC(=O)NC4=CC(=NC=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Allosteric Advantage: A Technical Guide to the Discovery and Development of MLT-231, a Potent MALT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of MLT-231, a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key therapeutic target in various B-cell lymphomas and autoimmune diseases due to its central role in the nuclear factor-kappa B (NF-κB) signaling pathway. This document details the quantitative pharmacological data, experimental methodologies, and the underlying biological pathways relevant to the characterization of this compound.
Core Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, encompassing its biochemical potency, cellular activity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Description |
| Biochemical IC50 | 9 nM | Inhibition of MALT1 enzymatic activity in a biochemical assay.[1][2][3][4] |
| BCL10 Cleavage IC50 | 160 nM | Prevention of endogenous BCL10 cleavage in cells.[1][3][4] |
| Cell Proliferation (OCI-Ly3) | Micromolar Range | Inhibition of proliferation in Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) cells.[1][2] |
Table 2: In Vivo Pharmacokinetic Profile of this compound
| Species | Dose & Route | CL (mL/min/kg) | t1/2 (hours) | Vss (L/kg) | Cmax (nM) | AUC0-24 (nM*h) | F (%) |
| BALB/c Mouse | 1 mg/kg, i.v. | 11 | 1.9 | 1.5 | - | - | - |
| BALB/c Mouse | 3 mg/kg, p.o. | - | - | - | 549 | 3096 | 99 |
| Sprague-Dawley Rat | 1 mg/kg, i.v. | 41 | 3.2 | 9.4 | - | - | - |
| Sprague-Dawley Rat | 3 mg/kg, p.o. | - | - | - | 46 | 547 | 61 |
CL: Clearance, t1/2: Half-life, Vss: Volume of distribution at steady state, Cmax: Maximum plasma concentration, AUC0-24: Area under the curve from 0 to 24 hours, F: Bioavailability.[1]
Table 3: In Vivo Efficacy of this compound
| Model | Cell Line | Dose & Schedule | Outcome |
| Xenograft | ABC-DLBCL | 10-100 mg/kg, p.o., bid for 2 weeks | Tumor stasis |
p.o.: oral administration, bid: twice daily.[1][2]
MALT1 Signaling Pathway and Mechanism of Action of this compound
MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for NF-κB activation downstream of antigen receptor signaling.[5] Upon stimulation, the CBM complex recruits TRAF6, leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα. This allows for the nuclear translocation of NF-κB and the transcription of target genes involved in cell survival and proliferation. MALT1 possesses both scaffolding functions and protease activity, both of which contribute to NF-κB signaling. This compound is an allosteric inhibitor that binds to a site distinct from the active site, thereby locking the enzyme in an inactive conformation and inhibiting its proteolytic activity.
Experimental Protocols
Detailed methodologies for the key experiments used in the discovery and characterization of this compound are provided below.
Biochemical MALT1 Enzymatic Assay
This assay quantifies the direct inhibitory effect of this compound on the proteolytic activity of MALT1.
-
Reagents and Materials :
-
Recombinant MALT1 enzyme.
-
Fluorogenic MALT1 substrate: Ac-LRSR-AMC (7-amino-4-methylcoumarin).[5]
-
Assay Buffer: 25 mM HEPES pH 7.5, 1 mM EDTA, 0.8 M sodium citrate, 0.005% BSA, 2 mM DTT.
-
This compound dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure :
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense the compound dilutions into the 384-well plate.
-
Add 6 nM of MALT1 enzyme in assay buffer to each well.
-
Incubate the enzyme and compound mixture for 40 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate Ac-LRSR-AMC to a final concentration of 20 µM.[2]
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over time.[2]
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular BCL10 and CYLD Cleavage Assay (Western Blot)
This assay assesses the ability of this compound to inhibit MALT1-mediated cleavage of its endogenous substrates in a cellular context.
-
Reagents and Materials :
-
ABC-DLBCL cell line (e.g., OCI-Ly3).
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
This compound dissolved in DMSO.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against BCL10, CYLD, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure :
-
Culture OCI-Ly3 cells to the desired density.
-
Treat the cells with increasing concentrations of this compound (e.g., 50-5000 nM) for 24 hours.[1]
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Analyze the band intensities to determine the extent of BCL10 and CYLD cleavage inhibition.
-
In Vivo ABC-DLBCL Xenograft Model
This study evaluates the anti-tumor efficacy of this compound in a preclinical animal model.
-
Reagents and Materials :
-
Immunocompromised mice (e.g., BALB/c nude).
-
ABC-DLBCL cell line (e.g., OCI-Ly10).
-
Matrigel or similar basement membrane matrix.
-
This compound formulation for oral administration.
-
Calipers for tumor measurement.
-
-
Procedure :
-
Subcutaneously implant ABC-DLBCL cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the animals into vehicle control and treatment groups.
-
Administer this compound orally at doses ranging from 10-100 mg/kg twice daily for a period of two weeks.[1]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Compare the tumor growth in the treated groups to the vehicle control group to determine efficacy.
-
Discovery and Development Workflow
The discovery of this compound followed a structured drug discovery process.
This comprehensive guide provides a detailed technical overview of the MALT1 inhibitor this compound, from its initial discovery through preclinical characterization. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working in the fields of oncology and immunology.
References
- 1. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 2. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
MLT-231: A Comprehensive Technical Guide to its Target Binding and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the target binding and selectivity profile of MLT-231, a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor that targets the paracaspase MALT1, a key regulator of signaling pathways that are crucial for the activation and proliferation of lymphocytes.[1][2] MALT1 possesses both a scaffold function and proteolytic activity, both of which contribute to the activation of the NF-κB signaling pathway.[1][2] Dysregulation of MALT1 activity is implicated in various B-cell lymphomas and autoimmune diseases, making it an attractive therapeutic target. This compound acts as an allosteric inhibitor, binding to a site distinct from the active site, thereby locking the enzyme in an inactive conformation.[1] This mechanism of action contributes to its high selectivity.[1]
Target Binding and Potency
This compound demonstrates potent inhibition of MALT1's proteolytic activity in both biochemical and cellular assays.
Biochemical Potency
In a biochemical assay utilizing recombinant MALT1 protein, this compound exhibits a half-maximal inhibitory concentration (IC50) of 9 nM.[2][3][4][5]
Cellular Potency
In cellular contexts, this compound effectively inhibits the cleavage of endogenous MALT1 substrates. Specifically, it prevents the cleavage of B-cell lymphoma/leukemia 10 (BCL10) with an IC50 of 160 nM.[2][3][4][5] Furthermore, this compound has been shown to inhibit the proliferation of activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines in the low micromolar range and suppresses the expression of NF-κB target genes.[4]
| Assay Type | Parameter | Value | Reference |
| Biochemical | IC50 vs. MALT1 | 9 nM | [2][3][4][5] |
| Cellular (BCL10 cleavage) | IC50 | 160 nM | [2][3][4][5] |
Selectivity Profile
This compound has been demonstrated to be a highly selective inhibitor of MALT1. While specific quantitative data from a broad panel of proteases is not publicly available, it has been reported to exhibit high selectivity over other proteases, which is attributed to its allosteric mode of inhibition.[2] Allosteric inhibitors often achieve greater selectivity compared to active-site inhibitors due to the lower conservation of allosteric sites across different enzymes.
Signaling Pathway
This compound inhibits the MALT1-mediated NF-κB signaling pathway. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) complex, which is activated downstream of T-cell and B-cell antigen receptor signaling. Upon activation, MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, such as A20 and RelB. By inhibiting the proteolytic activity of MALT1, this compound prevents the degradation of these negative regulators, leading to the suppression of NF-κB activation and downstream gene expression.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
MALT1 Biochemical Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the ability of this compound to inhibit the proteolytic activity of recombinant MALT1 in a biochemical format.
Materials:
-
Recombinant human MALT1 enzyme
-
FRET-based peptide substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM CaCl2, 1 mM DTT, 0.01% Tween-20
-
This compound (serial dilutions in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant MALT1 enzyme solution (e.g., 2 nM final concentration) in Assay Buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the FRET peptide substrate (e.g., 10 µM final concentration) in Assay Buffer to each well.
-
Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 460 nm) at time zero and then kinetically every 5 minutes for 60 minutes at 30°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular BCL10 Cleavage Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the cleavage of the endogenous MALT1 substrate BCL10 in a cellular context.
Materials:
-
ABC-DLBCL cell line (e.g., OCI-Ly10)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serial dilutions in DMSO)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (optional, for stimulating MALT1 activity in non-ABC-DLBCL cells)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCL10 (full-length and cleaved), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed OCI-Ly10 cells in a 6-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 24 hours.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellets in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using the BCA Protein Assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCL10 antibody overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities for full-length and cleaved BCL10 and normalize to the loading control.
-
Calculate the percent inhibition of BCL10 cleavage for each this compound concentration and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Inhibition of MALT1 by MLT-231: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of signaling pathways that are crucial for the activation and proliferation of lymphocytes. As a paracaspase, MALT1 possesses both scaffolding and proteolytic functions that are integral to the nuclear factor-κB (NF-κB) signaling cascade. Dysregulation of MALT1 activity has been implicated in various B-cell lymphomas and autoimmune diseases, making it an attractive therapeutic target. MLT-231 is a potent and selective allosteric inhibitor of MALT1, demonstrating significant potential in preclinical studies for the treatment of MALT1-dependent malignancies. This technical guide provides an in-depth overview of the allosteric inhibition of MALT1 by this compound, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative data for the activity of this compound against MALT1.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| MALT1 Enzymatic Inhibition (IC50) | 9 nM | Biochemical Assay | [1][2][3][4] |
| BCL10 Cleavage Inhibition (IC50) | 160 nM | Cellular Assay | [1][2][3][4] |
| OCI-Ly3 Cellular Proliferation | Inhibited in the low micromolar range (19.5-10000 nM) | OCI-Ly3 cells | [1] |
Table 2: In Vivo Efficacy of this compound in an OCI-Ly10 ABC-DLBCL Xenograft Model
| Dosage and Schedule | Outcome | Reference |
| 100 mg/kg, oral, twice daily for 2 weeks | Exhibited antitumor efficacy | [2] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Cmax (nM) | T1/2 (hours) | AUC0-24 (nM*h) | Bioavailability (%) | Reference |
| BALB/c Mice | IV | 1 | - | 1.9 | - | - | [1] |
| BALB/c Mice | PO | 3 | 549 | - | 3096 | 99 | [1] |
| Sprague-Dawley Rats | IV | 1 | - | 3.2 | - | - | [1] |
| Sprague-Dawley Rats | PO | 3 | 46 | - | 547 | 61 | [1] |
Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway and the point of intervention for this compound.
References
- 1. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 2. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. In silico study on identification of novel MALT1 allosteric inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07036B [pubs.rsc.org]
In-Depth Technical Guide: MLT-231 Biochemical IC50 and Cellular Potency
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLT-231 is a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of immune responses and is often dysregulated in various B-cell lymphomas. This technical guide provides a comprehensive overview of the biochemical and cellular potency of this compound, including detailed experimental protocols for the key assays used to determine its activity. The information presented is intended to support further research and drug development efforts targeting MALT1.
Introduction
This compound has emerged as a significant tool compound for studying the therapeutic potential of MALT1 inhibition.[1][2] As an allosteric inhibitor, this compound offers a high degree of selectivity, a desirable characteristic for a therapeutic agent.[2] Its primary mechanism of action is the inhibition of the MALT1 protease, which plays a crucial role in the activation of NF-κB by cleaving and inactivating negative regulators of the pathway, such as B-cell lymphoma/leukemia 10 (BCL10).[3][4] This guide details the inhibitory activity of this compound in both biochemical and cellular contexts.
Quantitative Data Summary
The inhibitory activities of this compound are summarized in the tables below.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) |
| MALT1 Protease | Biochemical Assay | 9 |
| Endogenous BCL10 Cleavage | Cellular Assay | 160 |
Table 2: Cellular Potency of this compound in Various Cell Lines
| Cell Line | Assay Type | IC50 |
| OCI-Ly3 | Proliferation Assay | 19.5-10000 nM |
| BJAB | Antiproliferation Assay | 2 µM |
| PBMC | Antiproliferation Assay | 0.19 µM |
| BMDM | Cytotoxicity Assay | > 10 µM |
Signaling Pathway
This compound exerts its effect by inhibiting the MALT1 protease within the NF-κB signaling cascade. Upon B-cell receptor (BCR) stimulation, a signaling complex known as the CBM complex, consisting of CARD11, BCL10, and MALT1, is formed. This complex is essential for the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription. MALT1's protease activity is critical for this process. This compound allosterically inhibits this protease activity, thereby blocking the downstream signaling events.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MALT1 Biochemical Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the MALT1 protease.
-
Objective: To determine the IC50 value of this compound against purified MALT1 protease.
-
Principle: A fluorogenic substrate of MALT1 is used. Cleavage of the substrate by MALT1 results in a fluorescent signal that is measured over time. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescent signal.
-
Materials:
-
Recombinant human MALT1 protease
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM DTT, 0.01% Triton X-100)
-
This compound stock solution (in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of MALT1 enzyme to each well of the microplate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) in kinetic mode for a specified duration (e.g., 60 minutes).
-
Calculate the reaction rates from the linear phase of the kinetic reads.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
BCL10 Cleavage Assay (Western Blot)
This cellular assay assesses the ability of this compound to inhibit the cleavage of endogenous BCL10, a direct substrate of MALT1, in a cellular context.
-
Objective: To determine the IC50 value of this compound for the inhibition of BCL10 cleavage in a relevant cell line (e.g., OCI-Ly3).
-
Principle: Cells are treated with varying concentrations of this compound, and the levels of full-length and cleaved BCL10 are detected by Western blotting. A reduction in the cleaved form of BCL10 indicates MALT1 inhibition.
-
Materials:
-
OCI-Ly3 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCL10 (recognizing both full-length and cleaved forms) and anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed OCI-Ly3 cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them using ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCL10 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH).
-
Quantify the band intensities for full-length and cleaved BCL10.
-
Calculate the ratio of cleaved to full-length BCL10 for each concentration of this compound.
-
Plot the percentage of BCL10 cleavage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Cellular Proliferation Assay (Resazurin-Based)
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Objective: To determine the IC50 of this compound on the proliferation of cell lines such as OCI-Ly3 and BJAB.
-
Principle: Resazurin, a non-fluorescent blue dye, is reduced by metabolically active cells to the highly fluorescent pink resorufin. The amount of fluorescence is proportional to the number of viable, proliferating cells.
-
Materials:
-
OCI-Ly3 or other relevant cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells at a predetermined density in a 96-well plate.
-
Allow the cells to attach and resume growth for 24 hours.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the plate for a prolonged period (e.g., 72 hours to 14 days, depending on the cell line's doubling time).
-
Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Subtract the background fluorescence (from wells with medium and resazurin only).
-
Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Conclusion
This compound is a potent and selective allosteric inhibitor of MALT1 with nanomolar biochemical potency and significant cellular activity against MALT1-dependent cell lines. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other MALT1 inhibitors. The detailed understanding of its mechanism and potency is crucial for its application as a chemical probe and for the development of novel therapeutics for B-cell malignancies and potentially other inflammatory diseases.
References
- 1. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
MLT-231: A Deep Dive into its Role in Lymphocyte Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
MLT-231 is a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical scaffolding protein and paracaspase that plays a central role in T-cell and B-cell lymphocyte activation and proliferation. By inhibiting the proteolytic activity of MALT1, this compound effectively modulates the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of immune responses, inflammation, and cell survival. This targeted mechanism of action has positioned this compound as a promising therapeutic candidate for certain hematological malignancies, particularly Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), and autoimmune disorders. This technical guide provides a comprehensive overview of the function of this compound in lymphocyte signaling, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Data Presentation
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in various in vitro and in vivo models.
Table 1: In Vitro Potency of this compound
| Target/Process | Assay Type | IC50 | Cell Line/System |
| MALT1 Protease Activity | Biochemical Assay | 9 nM[1][2][3] | - |
| Endogenous BCL10 Cleavage | Cellular Assay | 160 nM[1][2][3] | - |
| Lymphocyte Proliferation | Mixed Lymphocyte Reaction | 0.19 µM[1] | Human PBMCs |
| Cell Viability | Proliferation Assay | 2 µM[1] | BJAB |
| Cell Viability | Proliferation Assay | > 10 µM[1] | OCI-Ly3 |
Table 2: In Vivo Efficacy of this compound in ABC-DLBCL Xenograft Model
| Animal Model | Cell Line | Dosing Regimen | Outcome |
| Mouse | OCI-Ly10 | 100 mg/kg, p.o., bid, 2 weeks | Antitumor efficacy observed[2] |
| Mouse | ABC-DLBCL Xenograft | 10-100 mg/kg, p.o., bid, 2 weeks | Led to tumor stasis and was well-tolerated[1] |
Core Signaling Pathway: MALT1 and the NF-κB Cascade
MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for the activation of the canonical NF-κB pathway following antigen receptor stimulation in lymphocytes. Upon T-cell receptor (TCR) or B-cell receptor (BCR) engagement, a signaling cascade leads to the formation of the CBM complex. Within this complex, MALT1 functions as both a scaffold, recruiting downstream signaling molecules, and a protease. The paracaspase activity of MALT1 is crucial for the cleavage and inactivation of negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying and sustaining the NF-κB response. This compound, as an allosteric inhibitor, binds to a site distinct from the active site of MALT1, inducing a conformational change that inhibits its proteolytic function. This, in turn, prevents the degradation of NF-κB inhibitors and dampens the downstream signaling cascade that promotes lymphocyte activation, proliferation, and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
MALT1 Enzymatic Assay
This assay quantifies the direct inhibitory effect of this compound on the proteolytic activity of MALT1.
-
Reagents and Materials:
-
Recombinant human MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add a fixed amount of recombinant MALT1 enzyme to each well of the 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage (initial velocity) for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of MALT1 inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
-
References
Investigating the Therapeutic Potential of MLT-231: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for MLT-231, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). This compound has demonstrated significant therapeutic potential in preclinical models of B-cell lymphomas, primarily through its targeted inhibition of the NF-κB signaling pathway. This document summarizes the mechanism of action, preclinical efficacy, and pharmacokinetic profile of this compound, presenting quantitative data in a structured format and outlining the experimental methodologies and signaling pathways involved.
Introduction to MALT1 Inhibition
Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a key component of the immune system, functioning as a paracaspase that regulates signaling pathways crucial for lymphocyte activation and survival.[1] MALT1 is a central player in the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor family, which is involved in inflammatory and immune responses.[1] In certain hematological malignancies, such as the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), constitutive activation of the NF-κB pathway is a primary driver of cancer cell proliferation and survival, making MALT1 an attractive therapeutic target.[2][3] MALT1 inhibitors that block its proteolytic activity can dampen the aberrant NF-κB signaling, potentially halting the growth of cancer cells.[1]
This compound: A Potent and Selective Allosteric MALT1 Inhibitor
This compound is a small molecule compound identified as a highly potent and selective allosteric inhibitor of MALT1.[4][5][6] Its allosteric mechanism of action suggests it binds to a site distinct from the active catalytic site of the MALT1 protease.[5] This mode of inhibition can offer advantages in terms of selectivity and potential for a differentiated safety profile compared to active site inhibitors.
Mechanism of Action
This compound functions by specifically preventing the MALT1-mediated cleavage of its substrates, including BCL10 and CYLD.[4][6] The cleavage of these substrates is a critical step in the propagation of the NF-κB signal. By inhibiting this cleavage, this compound effectively suppresses the downstream activation of the NF-κB pathway.[6] This leads to a reduction in the expression of NF-κB target genes, such as IRF4, which are essential for the survival of certain lymphoma cells.[4]
The signaling cascade leading to NF-κB activation and the point of intervention by this compound is depicted in the following diagram:
Preclinical Efficacy of this compound
The therapeutic potential of this compound has been evaluated in various preclinical models, demonstrating its anti-proliferative and anti-tumor activities.
In Vitro Activity
This compound has shown potent inhibitory activity in biochemical and cellular assays. The key quantitative data are summarized in the table below.
| Assay Type | Metric | Value | Cell Line/System | Reference |
| Biochemical Assay | MALT1 Inhibition IC50 | 9 nM | Biochemical Assay | [4][5][7][8] |
| Cellular Assay | BCL10 Cleavage Inhibition IC50 | 160 nM | Endogenous BCL10 | [4][7] |
| Cellular Assay | Cell Proliferation Inhibition | Low µM range | OCI-Ly3 cells | [4][5] |
In cellular models, treatment with this compound leads to the accumulation of the uncleaved forms of MALT1 substrates, including CYLD, BCL10, and RELB, and suppresses the expression of the NF-κB target gene IRF4.[4]
In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in a xenograft model of Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL). Oral administration of this compound resulted in tumor stasis and was well-tolerated in the animal models.[4]
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Mouse Xenograft | ABC-DLBCL (OCI-Ly10) | 10-100 mg/kg, p.o., bid for 2 weeks | Tumor stasis | [4][5] |
Furthermore, this compound has been shown to block T cell-dependent B cell responses in mice, indicating its potential immunomodulatory effects.[5]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in both mice and rats, demonstrating good oral bioavailability, particularly in mice.
| Species | Administration | Dose | CL (mL/min/kg) | t1/2 (hours) | Vss (L/kg) | AUC0-24 (nM/h) | Cmax (nM) | F (%) | Reference |
| BALB/c Mouse | i.v. | 1 mg/kg | 11 | 1.9 | 1.5 | - | - | - | [4] |
| BALB/c Mouse | p.o. | 3 mg/kg | - | - | - | 3096 | 549 | 99 | [4] |
| Sprague-Dawley Rat | i.v. | 1 mg/kg | 41 | 3.2 | 9.4 | - | - | - | [4] |
| Sprague-Dawley Rat | p.o. | 3 mg/kg | - | - | - | 547 | 46 | 61 | [4] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of this compound are not publicly available in the reviewed literature. However, based on standard methodologies in the field, a general workflow for the preclinical evaluation of a MALT1 inhibitor like this compound can be conceptualized.
Note: The following are generalized descriptions of potential protocols.
-
MALT1 Enzymatic Assay: A biochemical assay would likely involve purified recombinant MALT1 protein and a fluorogenic substrate. The inhibitory activity of this compound would be determined by measuring the reduction in fluorescence in the presence of varying concentrations of the compound.
-
Cellular BCL10 Cleavage Assay: ABC-DLBCL cell lines (e.g., OCI-Ly3) would be treated with a range of this compound concentrations. Cell lysates would then be analyzed by Western blot using an antibody specific to the uncleaved form of BCL10 to determine the IC50 for cleavage inhibition.
-
Cell Proliferation Assay: The anti-proliferative effects of this compound would be assessed using a standard method such as an MTS or CellTiter-Glo assay in lymphoma cell lines. Cells would be incubated with the compound for a defined period (e.g., 72 hours) before measuring cell viability.
-
In Vivo Xenograft Study: Human ABC-DLBCL cells (e.g., OCI-Ly10) would be implanted subcutaneously into immunocompromised mice. Once tumors are established, mice would be randomized to receive vehicle control or this compound at various doses via oral gavage. Tumor volume and body weight would be monitored throughout the study.
Clinical Development Status
Based on the available public information, there are no ongoing or completed clinical trials for this compound. The compound is currently characterized as a preclinical candidate for research use.
Conclusion
This compound is a potent and selective allosteric MALT1 inhibitor with a well-defined mechanism of action targeting the NF-κB signaling pathway. It has demonstrated promising in vitro and in vivo anti-tumor activity in preclinical models of ABC-DLBCL. The favorable pharmacokinetic profile, particularly in mice, supports its further investigation as a potential therapeutic agent for MALT1-dependent malignancies. Further studies are warranted to fully elucidate its therapeutic potential and to determine its safety and efficacy in clinical settings.
References
- 1. medkoo.com [medkoo.com]
- 2. In silico study on identification of novel MALT1 allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schrodinger.com [schrodinger.com]
- 4. MALT1 allosteric inhibitor for the potential treatment of cancer | BioWorld [bioworld.com]
- 5. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric MALT1 Inhibitor MLT-231: A Technical Guide to its Impact on Substrate Cleavage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical mediator in the activation of NF-κB signaling pathways, making it a compelling therapeutic target for certain lymphomas and autoimmune diseases. The proteolytic activity of MALT1 is central to its function, involving the cleavage of several key protein substrates. This technical guide provides an in-depth analysis of the effects of MLT-231, a potent and selective allosteric MALT1 inhibitor, on the cleavage of its substrates, with a particular focus on B-cell lymphoma 10 (BCL10) and Cylindromatosis (CYLD). We will detail the quantitative data regarding this compound's inhibitory effects, provide comprehensive experimental protocols for assessing MALT1 substrate cleavage, and visualize the relevant signaling pathways and experimental workflows.
Introduction to MALT1 and its Substrates
MALT1 is a unique paracaspase that functions as both a scaffold protein and a protease.[1][2][3] It is a key component of the CARD-BCL10-MALT1 (CBM) signalosome, which is essential for transducing signals from antigen receptors and other stimuli to activate the NF-κB and JNK signaling pathways.[1][2][3] The proteolytic activity of MALT1 is dependent on its dimerization and cleaves substrates after an arginine residue.[4] This cleavage can lead to either the activation or inactivation of the substrate's function.
Two of the most well-characterized MALT1 substrates are:
-
BCL10: A central component of the CBM complex. MALT1-mediated cleavage of BCL10 is considered a key indicator of MALT1 activation.[1][2]
-
CYLD: A deubiquitinating enzyme that acts as a negative regulator of NF-κB signaling.[2][4][5][6][7] Cleavage of CYLD by MALT1 removes its inhibitory function, thereby promoting NF-κB activation.[5][6][7]
This compound: A Potent Allosteric MALT1 Inhibitor
This compound is a potent, highly selective, and orally bioavailable allosteric inhibitor of MALT1.[1][5] It binds to an allosteric site on the MALT1 protein, preventing the conformational changes necessary for its proteolytic activity.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | IC50 for MALT1 protease activity | 9 nM | [1][5] |
| Cellular Assay (OCI-Ly3 cells) | IC50 for endogenous BCL10 cleavage | 160 nM | [1][5] |
Table 1: Potency of this compound in Biochemical and Cellular Assays
| Substrate | Cell Line | Effect of this compound (50-5000 nM for 24 hours) | Reference |
| CYLD | OCI-Ly3 | Accumulation of the uncleaved form | [5] |
| BCL10 | OCI-Ly3 | Accumulation of the uncleaved form | [5] |
| RELB | OCI-Ly3 | Accumulation of the uncleaved form | [5] |
Table 2: Effect of this compound on the Cleavage of MALT1 Substrates in OCI-Ly3 Cells
Signaling Pathways and Experimental Workflows
CBM Signaling Pathway and this compound Inhibition
The following diagram illustrates the Carma-BCL10-MALT1 (CBM) signaling pathway, highlighting the role of MALT1 and the point of intervention for this compound.
Experimental Workflow for Assessing MALT1 Substrate Cleavage
The following diagram outlines a typical workflow for evaluating the effect of an inhibitor like this compound on MALT1 substrate cleavage in a cellular context.
Detailed Experimental Protocols
The following are representative protocols for assays used to characterize the effect of this compound on MALT1 substrate cleavage, based on standard molecular biology techniques.
Cell Culture and Inhibitor Treatment
-
Cell Line: Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines with constitutive MALT1 activity, such as OCI-Ly3, are suitable models.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 20% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL. Treat with a dose range of this compound (e.g., 10 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
Western Blot Analysis of BCL10 and CYLD Cleavage
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for BCL10 and CYLD overnight at 4°C. Use an antibody that recognizes an epitope present in the full-length and cleaved forms to visualize both.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities for the full-length and cleaved forms of BCL10 and CYLD. The ratio of cleaved to full-length protein can be used to determine the extent of MALT1 inhibition.
-
Conclusion
This compound is a potent and selective allosteric inhibitor of MALT1 that effectively blocks the cleavage of its key substrates, BCL10 and CYLD. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on MALT1-targeted therapies. The use of robust cellular assays, such as the Western blot analysis of substrate cleavage in relevant lymphoma cell lines, is crucial for the preclinical evaluation of MALT1 inhibitors like this compound. Further investigation into the downstream consequences of inhibiting the cleavage of specific MALT1 substrates will continue to enhance our understanding of MALT1 biology and its role in disease.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: MLT-231 for In Vitro MALT1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for in vitro assays to characterize the activity of MLT-231, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in NF-κB activation downstream of antigen receptors.[1][2] Dysregulation of MALT1 activity is implicated in certain types of lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), making it an attractive therapeutic target.[3][4] this compound has been shown to potently inhibit the proteolytic activity of MALT1.[5][6] The following protocols describe a biochemical assay to determine the direct enzymatic inhibition of MALT1 and cellular assays to assess the inhibitor's effect on MALT1 substrate cleavage and downstream NF-κB signaling.
Introduction to this compound and MALT1 Inhibition
MALT1, a paracaspase, possesses proteolytic activity that is essential for the cleavage of several substrates, including BCL10, CYLD, and RelB, which in turn modulates NF-κB signaling.[7][8] In certain cancers, such as ABC-DLBCL, MALT1 is constitutively active, leading to chronic NF-κB activation and tumor cell survival.[2][4]
This compound is a small molecule inhibitor that targets MALT1 through an allosteric mechanism.[5][6] This mode of inhibition offers high selectivity and potency. In vitro studies have demonstrated that this compound effectively blocks the cleavage of MALT1 substrates and suppresses the proliferation of MALT1-dependent lymphoma cell lines.[5][6]
Quantitative Data Summary for this compound
The following table summarizes the reported in vitro potency of this compound against MALT1.
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | IC50 (MALT1 protease activity) | 9 nM | [5] |
| Cellular Assay | IC50 (BCL10 cleavage) | 160 nM | [5][6] |
| Cellular Assay | Proliferation Inhibition (OCI-Ly3 cells) | Effective in the 19.5-10000 nM range | [5] |
MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the NF-κB signaling pathway.
Caption: MALT1 signaling pathway leading to NF-κB activation.
Experimental Workflow for MALT1 Inhibitor Evaluation
The following diagram outlines the general workflow for assessing the in vitro efficacy of MALT1 inhibitors like this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for MLT-231 in ABC-DLBCL Cell Line Studies
These application notes provide a comprehensive guide for researchers utilizing MLT-231, a potent and selective allosteric MALT1 inhibitor, in Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) cell line studies, with a particular focus on the OCI-Ly3 cell line.
Introduction
Diffuse Large B-Cell Lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, with the ABC subtype being characterized by a poorer prognosis due to constitutive activation of the NF-κB signaling pathway.[1] MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a key component of the CBM (CARD11-BCL10-MALT1) complex, which plays a crucial role in activating the canonical NF-κB pathway.[2][3][4] In ABC-DLBCL, oncogenic mutations often lead to the constitutive assembly of the CBM signalosome and subsequent MALT1 activation.[5] this compound is a small molecule inhibitor that targets the proteolytic activity of MALT1, thereby suppressing NF-κB signaling and inhibiting the proliferation of MALT1-dependent ABC-DLBCL cell lines.[6][7]
Mechanism of Action
This compound functions as an allosteric inhibitor of the MALT1 protease. In ABC-DLBCL cell lines like OCI-Ly3, which exhibit constitutive MALT1 activity, this compound blocks the cleavage of MALT1 substrates.[2][6] This inhibition leads to the accumulation of uncleaved substrates such as BCL10, CYLD, and RelB.[6][8] The net effect is the suppression of the downstream NF-κB signaling pathway, which is critical for the survival and proliferation of these cancer cells.[2][3] This leads to reduced expression of NF-κB target genes, including the interferon regulatory factor 4 (IRF4), and ultimately induces cell growth inhibition and apoptosis.[2][6]
References
- 1. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma [jci.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MLT-231 in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-231 is a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-κB pathway in lymphocytes.[2][3] In certain types of lymphomas, such as Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL), constitutive activation of the B-cell receptor (BCR) and Toll-like receptor (TLR) signaling pathways leads to aberrant MALT1 activity and NF-κB-dependent tumor cell survival and proliferation.[2][3] this compound exerts its anti-tumor effects by inhibiting the proteolytic activity of MALT1, thereby blocking downstream NF-κB signaling.[1][4] These application notes provide detailed protocols for the use of this compound in in vivo mouse xenograft models of ABC-DLBCL.
Mechanism of Action of this compound
This compound allosterically inhibits the paracaspase activity of MALT1. In ABC-DLBCL, chronic active signaling from the B-cell receptor (BCR) leads to the formation of the CBM complex, consisting of CARD11, BCL10, and MALT1. This complex formation activates MALT1's proteolytic function, which in turn cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB.[5] By inhibiting MALT1, this compound prevents the degradation of these negative regulators, leading to the suppression of the canonical NF-κB pathway.[1][4] This ultimately results in decreased expression of NF-κB target genes that promote cell survival and proliferation, leading to tumor growth inhibition.[1][3]
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of this compound in mouse models.
Table 1: In Vivo Efficacy of this compound in OCI-Ly10 Xenograft Model
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Mouse Strain | Tumor Cell Line | Outcome |
| 10, 30, 100 | Oral (p.o.) | Twice daily (bid) for 2 weeks | Scid-beige | OCI-Ly10 (ABC-DLBCL) | Led to tumor stasis and was well tolerated.[1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | 1 mg/kg (i.v.) in BALB/c Mice | 3 mg/kg (p.o.) in BALB/c Mice |
| CL (mL/min/kg) | 11 | - |
| t½ (hours) | 1.9 | - |
| Vss (L/kg) | 1.5 | - |
| Cmax (nM) | - | 549 |
| AUC₀₋₂₄ (nM*h) | - | 3096 |
| F (%) | - | 99 |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Protocol 1: OCI-Ly10 Xenograft Model and this compound Treatment
This protocol details the establishment of a subcutaneous OCI-Ly10 xenograft model in Scid-beige mice and subsequent treatment with this compound.
Materials:
-
OCI-Ly10 human ABC-DLBCL cell line
-
Scid-beige mice (female, 6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Calipers
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic for mice (e.g., isoflurane)
Procedure:
-
Cell Culture and Preparation:
-
Culture OCI-Ly10 cells in appropriate media and conditions as recommended by the supplier.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel® on ice.
-
Adjust the final cell concentration to 5 x 10⁷ cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the Scid-beige mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ OCI-Ly10 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL for doses of 10, 30, and 100 mg/kg, respectively, assuming a 10 mL/kg dosing volume). A recommended vehicle formulation is 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle orally (p.o.) via gavage twice daily (bid) for 14 consecutive days.
-
-
Endpoint and Data Collection:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study should be terminated when tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³), or if signs of toxicity or distress are observed, in accordance with institutional animal welfare guidelines.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology).
-
Ethical Considerations and Humane Endpoints
All animal experiments should be conducted in accordance with institutional guidelines and regulations. Humane endpoints should be established prior to the study and may include:
-
Tumor volume exceeding a certain size (e.g., 2000 mm³).
-
Tumor ulceration or necrosis.
-
Significant body weight loss (e.g., >20%).
-
Signs of distress, such as lethargy, hunched posture, or rough fur.
Mice should be monitored daily, and any animal reaching a humane endpoint should be euthanized promptly.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attacking MALT1 for ABC-DLBCL therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MLT-231 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-231 is a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays a crucial role in the activation of the NF-κB signaling pathway upon antigen receptor stimulation in lymphocytes.[1][4][5][6] Dysregulation of the MALT1-mediated NF-κB pathway is implicated in certain types of lymphomas and autoimmune diseases.[7] this compound exerts its inhibitory effect by preventing the proteolytic activity of MALT1, which is essential for the cleavage of its substrates, including BCL10, and subsequent NF-κB activation.[1][2] These application notes provide detailed protocols for the preparation and use of this compound stock solutions in cell culture experiments.
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 469.85 g/mol | [1] |
| Formula | C₁₉H₁₉ClF₃N₇O₂ | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% | [8] |
| Solubility in DMSO | ≥ 10 mM; 110 mg/mL (requires sonication) | [1][9][10] |
| IC₅₀ (MALT1) | 9 nM | [1][2][3] |
| IC₅₀ (BCL10 cleavage) | 160 nM | [1][2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (Stock Solution in DMSO) | -80°C for 6 months; -20°C for 1 month | [1] |
Signaling Pathway
This compound allosterically inhibits MALT1, a critical component of the CBM complex. This complex is essential for transducing signals from antigen receptors to the NF-κB pathway. Upon receptor stimulation, CARMA1 (CARD11) is activated and recruits BCL10 and MALT1. This proximity facilitates the recruitment of TRAF6, an E3 ubiquitin ligase, leading to the ubiquitination of several components, including MALT1 itself, and subsequent activation of the IKK complex. The IKK complex then phosphorylates IκBα, leading to its degradation and the release of NF-κB dimers, which translocate to the nucleus to initiate the transcription of target genes. This compound's inhibition of MALT1's proteolytic activity disrupts this cascade.
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a commonly used starting concentration for small molecule inhibitors.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required volume of DMSO:
-
The molecular weight of this compound is 469.85 g/mol .
-
To prepare a 10 mM (0.010 mol/L) solution, you will need to dissolve 4.6985 mg of this compound in 1 mL of DMSO.
-
Calculation: (0.010 mol/L) * (469.85 g/mol ) = 4.6985 g/L = 4.6985 mg/mL.
-
-
Dissolution:
-
Carefully weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.[9][10] Gentle warming to 37°C can also aid dissolution.[9]
-
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
2. Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations for treating cells in culture. It is crucial to maintain a low final concentration of DMSO (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[11]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions (Example for a final concentration of 1 µM):
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 (e.g., add 1 µL of 10 mM stock to 99 µL of cell culture medium). Mix well by gentle pipetting.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture vessel to achieve the desired final concentration. For example, to achieve a 1 µM final concentration from a 100 µM intermediate stock, you would perform a 1:100 dilution into the final culture volume (e.g., add 10 µL of 100 µM intermediate solution to 990 µL of cell culture medium in a well).
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below 0.1%. For the example above, the final DMSO concentration would be 0.01%.
-
Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in a cell-based assay.
References
- 1. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The CARD11-BCL10-MALT1 (CBM) signalosome complex: Stepping into the limelight of human primary immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Assembly mechanism of the CARMA1-BCL10-MALT1-TRAF6 signalosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. file.glpbio.com [file.glpbio.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Application of MLT-231 in Immunology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-231 is a potent and highly selective, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a critical role in the activation of NF-κB signaling downstream of T-cell and B-cell antigen receptor engagement.[1] This central role in lymphocyte activation makes MALT1 a compelling therapeutic target for a range of immunological disorders, including certain lymphomas and autoimmune diseases. This compound offers a valuable tool for researchers to investigate the therapeutic potential of MALT1 inhibition in various immunological contexts. These application notes provide detailed protocols and quantitative data to guide the use of this compound in immunology research.
Mechanism of Action
This compound functions as an allosteric inhibitor of the MALT1 protease. Upon T-cell receptor (TCR) or B-cell receptor (BCR) activation, a signaling cascade leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex. This complex is essential for the activation of the IκB kinase (IKK) complex, which in turn leads to the phosphorylation and degradation of IκBα, allowing NF-κB transcription factors to translocate to the nucleus and initiate the transcription of pro-inflammatory and survival genes. MALT1's protease activity is crucial for this process, as it cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and CYLD. This compound, by allosterically inhibiting MALT1's proteolytic function, prevents the degradation of these negative regulators, thereby dampening NF-κB activation and subsequent inflammatory responses.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line/Assay | IC50 | Reference |
| MALT1 Inhibition | Biochemical Assay | 9 nM | [1][2][3] |
| BCL10 Cleavage | Cellular Assay | 160 nM | [1][2][3] |
| Cell Proliferation | OCI-Ly3 (ABC-DLBCL) | Effective in the range of 19.5-10000 nM | [2] |
In Vitro Activity of a Representative MALT1 Inhibitor (MLT-943)
Note: The following data is for MLT-943, a potent and selective MALT1 inhibitor, and is representative of the expected activity of compounds in this class.
| Parameter | Species | IC50 | Reference |
| Stimulated IL-2 Secretion (PBMC) | Human, Rat, Dog | 0.07-0.09 µM | [4][5] |
| Stimulated IL-2 Secretion (Whole Blood) | Human, Rat, Dog | 0.6-0.8 µM | [4][5] |
In Vivo Efficacy of a Representative MALT1 Inhibitor (MLT-943) in a Rat Collagen-Induced Arthritis (CIA) Model
Note: The following data is for MLT-943, a potent and selective MALT1 inhibitor, and is representative of the expected activity of compounds in this class.
| Treatment Group (Prophylactic) | Dose | Mean Clinical Score (Day 28) | % Inhibition of Paw Swelling | Reference |
| Vehicle | - | ~8 | 0% | [5] |
| MLT-943 | 10 mg/kg, QD | ~0 | 100% | [5] |
| Treatment Group (Therapeutic) | Dose | Mean Clinical Score (Day 28) | % Reduction in Paw Swelling | Reference |
| Vehicle | - | ~10 | 0% | [5] |
| MLT-943 | 3 mg/kg, QD | Significantly Reduced | Not specified | [5] |
| MLT-943 | 10 mg/kg, QD | Significantly Reduced | Not specified | [5] |
Experimental Protocols
MALT1 Protease Activity Assay
This protocol is designed to measure the enzymatic activity of MALT1 and assess the inhibitory potential of this compound.
Materials:
-
Recombinant MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LR-AMC)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 10% Glycerol, 10 mM DTT, 0.01% Tween-20, pH 7.4
-
This compound
-
DMSO (for compound dilution)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 5 µL of recombinant MALT1 enzyme (at 2X final concentration) to each well.
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic MALT1 substrate (at 2X final concentration).
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at kinetic intervals for 60 minutes.
-
Calculate the rate of reaction and determine the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.
T-Cell Proliferation Assay
This protocol measures the effect of this compound on T-cell proliferation following activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with a cell proliferation dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before adding cells.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to each well.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
-
Harvest the cells and acquire them on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and assessing the dilution of the proliferation dye to determine the percentage of divided cells.
Cytokine Release Assay
This protocol is for measuring the effect of this compound on the secretion of cytokines from activated T-cells.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
This compound
-
96-well flat-bottom plates
-
Multiplex cytokine assay kit (e.g., Luminex-based or ELISA)
Procedure:
-
Isolate PBMCs as described in the T-cell proliferation assay protocol.
-
Seed the cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant using a multiplex cytokine assay kit according to the manufacturer's instructions.
-
Determine the IC50 values for the inhibition of each cytokine.
Mandatory Visualizations
Caption: MALT1 Signaling Pathway in T-Cell Activation.
Caption: T-Cell Proliferation Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MLT-231 in Primary Immune Cell Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing MLT-231, a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), in primary immune cell assays. The following protocols are intended for research use only.
Introduction
This compound is a highly selective, allosteric inhibitor of the MALT1 paracaspase with a reported IC50 of 9 nM.[1][2] MALT1 is a critical mediator of NF-κB signaling downstream of T-cell and B-cell antigen receptor activation.[3][4] Its proteolytic activity is responsible for the cleavage of several substrates, including BCL10, which is essential for sustained NF-κB activation.[1][2] this compound prevents the cleavage of endogenous BCL10 with an IC50 of 160 nM.[1][2] By inhibiting MALT1, this compound effectively suppresses lymphocyte activation, proliferation, and cytokine production, making it a valuable tool for studying immune responses and a potential therapeutic agent for autoimmune diseases and certain lymphomas.[3][5]
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of MALT1. This means it binds to a site on the MALT1 enzyme distinct from the active site, inducing a conformational change that inhibits its proteolytic activity. This, in turn, prevents the cleavage of MALT1 substrates like BCL10, CYLD, and RelB, which are crucial for the propagation of NF-κB signaling.[1] The inhibition of the NF-κB pathway leads to the downregulation of target genes that control cell proliferation, survival, and inflammatory responses.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other MALT1 inhibitors on primary immune cells and related cell lines.
Table 1: Inhibitory Activity of this compound
| Parameter | Cell Type/Target | IC50 | Reference |
| MALT1 enzymatic activity | Biochemical Assay | 9 nM | [1][2] |
| Endogenous BCL10 cleavage | Cellular Assay | 160 nM | [1][2] |
| Cell Proliferation (OCI-Ly3) | ABC-DLBCL Cell Line | 19.5-10000 nM range | [1] |
Table 2: Effects of MALT1 Inhibition on T-Cell Activation and Proliferation
| Parameter | Cell Type | Treatment | Effect | Reference |
| CD25 Expression | Human CD4+ T-cells | Allosteric MALT1 inhibitor | Dose-dependent decrease | [6] |
| Cell Division (CFSE) | Human CD4+ T-cells | Allosteric MALT1 inhibitor | Dose-dependent decrease | [6] |
| Proliferation | Primary mouse CD4+ T-cells | z-VRPR-fmk (MALT1 inhibitor) | Significant inhibition | [7] |
Table 3: Effects of MALT1 Inhibition on Cytokine Production
| Cytokine | Cell Type | Treatment | Effect | Reference |
| IL-2 | Human CD4+ T-cells | Allosteric MALT1 inhibitor | Dose-dependent decrease | [6] |
| IFN-γ | Human CD4+ T-cells | Allosteric MALT1 inhibitor | Dose-dependent decrease | [6] |
| IL-2 | Jurkat T-cells | M1i-124 (MALT1 inhibitor) | Dose-dependent reduction in secretion | [8] |
| TNF-α | Human mDCs | Mepazine, z-VRPR-fmk | Decreased intracellular expression | [9] |
| IL-6 | Human mDCs | Mepazine, z-VRPR-fmk | Decreased intracellular expression | [9] |
Experimental Protocols
Here are detailed protocols for key primary immune cell assays involving this compound treatment.
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol details the measurement of T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye in response to activation, and its inhibition by this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Anti-human CD3 and anti-human CD28 antibodies (plate-bound or soluble)
-
This compound (dissolved in DMSO)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Isolation of T-Cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for T-cells using a negative selection kit according to the manufacturer's instructions.
-
CFSE Labeling: Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes. Wash the cells three times with culture medium.
-
Cell Plating and Treatment: Resuspend CFSE-labeled T-cells in culture medium and plate 1 x 10^5 cells per well in a 96-well plate. Pre-treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1 hour at 37°C. The final DMSO concentration should not exceed 0.1%.
-
T-Cell Stimulation: Add anti-CD3/CD28 antibodies to the wells at pre-optimized concentrations (e.g., 1 µg/mL plate-bound anti-CD3 and 1 µg/mL soluble anti-CD28).
-
Incubation: Culture the plates for 3 to 5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and acquire them on a flow cytometer. Analyze the CFSE fluorescence in the FITC channel. Proliferating cells will exhibit successive halving of CFSE fluorescence intensity.
Protocol 2: Cytokine Release Assay
This protocol describes the measurement of cytokine secretion from primary immune cells following stimulation and treatment with this compound.
Materials:
-
Human PBMCs
-
RPMI-1640 medium (as in Protocol 1)
-
Stimulants (e.g., anti-CD3/CD28 for T-cells, LPS or zymosan for monocytes/macrophages)
-
This compound (dissolved in DMSO)
-
96-well flat-bottom culture plates
-
ELISA or Luminex/multiplex bead-based assay kits for desired cytokines (e.g., IL-2, IFN-γ, TNF-α)
-
Plate reader
Procedure:
-
Cell Preparation and Plating: Isolate PBMCs as described previously. Plate 2 x 10^5 cells per well in a 96-well plate in culture medium.
-
Treatment: Pre-treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
Stimulation: Add the appropriate stimulus to the wells. For T-cell cytokine release, use anti-CD3/CD28 antibodies. For monocyte/macrophage cytokine release, use stimulants like LPS (100 ng/mL) or zymosan (10 µg/mL).
-
Incubation: Culture the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time will depend on the specific cytokine being measured.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes. Carefully collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex bead-based assay, following the manufacturer's instructions.
Protocol 3: Western Blot for BCL10 Cleavage
This protocol outlines the detection of MALT1 substrate cleavage inhibition by this compound using Western blotting.
Materials:
-
Human PBMCs or isolated T-cells
-
RPMI-1640 medium
-
Stimulants (e.g., PMA and Ionomycin, or anti-CD3/CD28)
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies against BCL10 (cleaved and full-length), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate 1-2 x 10^6 primary immune cells per well in a 6-well plate. Pre-treat with this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., PMA (50 ng/mL) and Ionomycin (1 µM) for 30 minutes) to induce MALT1 activity.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BCL10 and a loading control. Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the cleaved BCL10 fragment and an accumulation of the full-length protein will indicate inhibition of MALT1 activity by this compound.
Troubleshooting
-
High background in proliferation assays: Ensure complete quenching of the CFSE staining reaction and thorough washing of cells.
-
Low cytokine signal: Optimize the stimulus concentration and incubation time. Ensure proper handling and storage of cytokine standards and antibodies.
-
Inconsistent Western blot results: Ensure complete cell lysis and accurate protein quantification. Optimize antibody concentrations and incubation times.
By following these detailed protocols, researchers can effectively utilize this compound to investigate the role of MALT1 in primary immune cell function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. A MALT1 inhibitor suppresses human myeloid DC, effector T-cell and B-cell responses and retains Th1/regulatory T-cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Detection of MALT1 Substrate Cleavage Using a Western Blot Protocol with MLT-231
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key protein in the regulation of immune responses. It functions as both a scaffold protein and a protease, playing a critical role in NF-κB signaling pathways.[1][2][3][4] The proteolytic activity of MALT1 is implicated in the development of certain types of lymphoma and autoimmune diseases, making it an attractive therapeutic target.[1][2] MALT1 cleaves several substrates, including CYLD, RelB, and A20, to modulate signaling pathways.[5][6][7][8][9] This application note provides a detailed protocol for a Western blot assay to detect the cleavage of MALT1 substrates in the presence of a specific MALT1 inhibitor, MLT-231.
MALT1 Signaling Pathway and Inhibition by this compound
Upon antigen receptor stimulation, MALT1 forms the CBM complex with CARMA1 and BCL10, leading to its activation.[1][10] Activated MALT1 then cleaves its substrates, which can lead to the activation of the NF-κB pathway.[1][10] The inhibitor this compound is designed to specifically block the proteolytic activity of MALT1, thereby preventing substrate cleavage and subsequent downstream signaling.
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol for detecting MALT1 substrate cleavage.
Caption: Western blot experimental workflow.
Detailed Protocol
This protocol is optimized for cultured lymphoma cell lines known to exhibit MALT1 activity.
Materials and Reagents:
-
Cell Lines: Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell line (e.g., OCI-Ly3, HBL-1).
-
MALT1 Inhibitor: this compound (dissolved in DMSO).
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[11]
-
Protein Assay: BCA or Bradford assay kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Transfer Buffer: Standard Tris-Glycine transfer buffer.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[12]
-
Primary Antibodies:
-
Rabbit anti-MALT1
-
Rabbit anti-CYLD (C-terminal specific)
-
Rabbit anti-RelB
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Procedure:
-
Cell Culture and Treatment:
-
Culture ABC-DLBCL cells to a density of approximately 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, 12, 24 hours).
-
Harvest cells by centrifugation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.[11]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Data Analysis:
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. The values represent the normalized intensity of the cleaved substrate relative to the untreated control.
| This compound Conc. (µM) | Incubation Time (h) | Normalized Cleaved CYLD Intensity (Fold Change) | Normalized Cleaved RelB Intensity (Fold Change) |
| 0 (Vehicle) | 24 | 1.00 | 1.00 |
| 0.1 | 24 | 0.75 | 0.80 |
| 1 | 24 | 0.25 | 0.30 |
| 10 | 24 | 0.05 | 0.10 |
Note: The above data is hypothetical and for illustrative purposes only.
Troubleshooting
-
No or weak signal: Increase protein load, primary antibody concentration, or incubation time. Ensure the ECL substrate is fresh.
-
High background: Increase the number and duration of washes. Optimize blocking conditions.
-
Non-specific bands: Use a more specific primary antibody or optimize antibody dilution. Ensure the lysis buffer contains sufficient protease inhibitors.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on MALT1 substrate cleavage, providing valuable insights for drug development and the study of MALT1-driven pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MALT1 - Wikipedia [en.wikipedia.org]
- 5. MALT1-dependent cleavage of CYLD promotes NF-κB signaling and growth of aggressive B-cell receptor-dependent lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALT1 substrate cleavage: what is it good for? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | MALT1 substrate cleavage: what is it good for? [frontiersin.org]
- 9. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. praxilabs.com [praxilabs.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Studying T-cell Activation and Differentiation using MLT-231
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-231 is a potent, highly selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key scaffold protein and paracaspase that plays a critical role in T-cell activation and differentiation. Upon T-cell receptor (TCR) engagement, MALT1 is recruited to the CARMA1-BCL10-MALT1 (CBM) complex, which is essential for the activation of the canonical NF-κB signaling pathway.[1][2] The proteolytic activity of MALT1 further amplifies NF-κB signaling by cleaving and inactivating negative regulators of this pathway. By inhibiting MALT1, this compound provides a powerful tool to dissect the role of the CBM complex and NF-κB signaling in T-cell biology, including activation, proliferation, and differentiation into various effector subsets. These application notes provide detailed protocols for utilizing this compound to study these fundamental immunological processes.
Mechanism of Action
This compound allosterically inhibits the proteolytic activity of MALT1. This inhibition prevents the cleavage of MALT1 substrates, thereby attenuating the activation of the NF-κB pathway downstream of the T-cell receptor.[3] This targeted inhibition allows for the specific investigation of MALT1-dependent signaling events in T-cells.
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Parameter | Cell Type/Assay | IC50 Value | Reference |
| MALT1 Protease Activity | Biochemical Assay | 9 nM | N/A |
| Endogenous BCL10 Cleavage | Cellular Assay | 160 nM | N/A |
| T-cell Proliferation | Mixed Lymphocyte Reaction (PBMCs) | 0.19 µM | N/A |
| Antiproliferation | BJAB cells | 2 µM | [4] |
| Antiproliferation | OCI-Ly3 cells | > 10 µM | [4] |
Experimental Protocols
Protocol 1: In Vitro T-cell Activation Assay
This protocol details the steps to assess the effect of this compound on the activation of primary T-cells.
Materials:
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or purified CD4+ or CD8+ T-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom tissue culture plates
-
Flow cytometer
-
Fluorescently conjugated antibodies against T-cell activation markers (e.g., CD25, CD69)
Procedure:
-
Plate Coating (for plate-bound anti-CD3):
-
Dilute anti-CD3 antibody to 1-5 µg/mL in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate for 2-4 hours at 37°C or overnight at 4°C.
-
Wash the wells twice with sterile PBS before adding cells.
-
-
Cell Preparation:
-
Isolate PBMCs or purify T-cells from whole blood or lymphoid tissues using standard methods.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested concentration range is 0.01 µM to 10 µM. Include a DMSO vehicle control.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
-
T-cell Stimulation:
-
Add 50 µL of the cell suspension (5 x 10^4 cells) to each well.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
If using soluble anti-CD3, add it to a final concentration of 1-2 µg/mL.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
-
Analysis of Activation Markers by Flow Cytometry:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently conjugated antibodies against CD25 and CD69 for 30 minutes at 4°C.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the percentage of CD25+ and CD69+ cells in the T-cell population.
-
Protocol 2: T-cell Proliferation Assay
This protocol measures the effect of this compound on T-cell proliferation.
Materials:
-
Same as Protocol 1
-
Cell proliferation dye (e.g., CFSE) or a proliferation assay reagent (e.g., MTT, [3H]-thymidine)
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Assessment of Proliferation:
-
CFSE Staining: Before stimulation, label T-cells with CFSE according to the manufacturer's protocol. After 72-96 hours of incubation, harvest the cells and analyze CFSE dilution by flow cytometry.
-
MTT Assay: At the end of the incubation period (72-96 hours), add MTT reagent to each well and incubate for 4 hours. Add solubilization solution and measure absorbance at 570 nm.
-
[3H]-Thymidine Incorporation: 18 hours before the end of the incubation period (total 72-96 hours), add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto a filter mat and measure radioactive incorporation using a scintillation counter.
-
Protocol 3: In Vitro T-helper Cell Differentiation Assay
This protocol is designed to evaluate the impact of this compound on the differentiation of naive CD4+ T-cells into Th1 and Th17 subsets.
Materials:
-
Purified naive CD4+ T-cells (CD4+CD45RA+CCR7+ or CD4+CD62L+)
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Th1 Differentiation Cocktail: IL-12 (10 ng/mL) and anti-IL-4 antibody (10 µg/mL)
-
Th17 Differentiation Cocktail: IL-6 (20 ng/mL), TGF-β (5 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL)
-
Brefeldin A or Monensin
-
Intracellular cytokine staining kit
-
Fluorescently conjugated antibodies against IFN-γ and IL-17
Procedure:
-
Activate naive CD4+ T-cells as described in Protocol 1 (steps 1-4), but in a 24-well plate.
-
Add Differentiation Cocktails:
-
To induce Th1 differentiation, add the Th1 differentiation cocktail.
-
To induce Th17 differentiation, add the Th17 differentiation cocktail.
-
-
Incubate the cells for 3-5 days. Add fresh medium with cytokines and this compound every 2-3 days.
-
Restimulation and Intracellular Cytokine Staining:
-
On the final day, restimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for 4-6 hours.
-
Harvest the cells and perform intracellular staining for IFN-γ and IL-17 according to the manufacturer's protocol.
-
Analyze the percentage of IFN-γ+ (Th1) and IL-17+ (Th17) cells by flow cytometry.
-
Protocol 4: Cytokine Secretion Analysis
This protocol measures the effect of this compound on the secretion of key T-cell cytokines.
Materials:
-
Same as Protocol 1
-
ELISA kits or multiplex bead-based immunoassay kits for IL-2, IFN-γ, and IL-17
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Collect Supernatants: After the desired incubation period (e.g., 24, 48, or 72 hours), centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Measurement:
-
Perform ELISA or a multiplex bead-based immunoassay on the supernatants to quantify the concentrations of IL-2, IFN-γ, and IL-17 according to the manufacturer's instructions.
-
Generate dose-response curves to determine the IC50 of this compound for the inhibition of each cytokine.
-
Expected Results
-
T-cell Activation: this compound is expected to cause a dose-dependent decrease in the expression of the activation markers CD25 and CD69 on stimulated T-cells.
-
T-cell Proliferation: A dose-dependent inhibition of T-cell proliferation is anticipated with this compound treatment, as indicated by the IC50 of 0.19 µM in a mixed lymphocyte reaction.
-
T-helper Cell Differentiation: this compound is expected to suppress the differentiation of naive CD4+ T-cells into Th1 and Th17 lineages, resulting in a lower percentage of IFN-γ+ and IL-17+ cells, respectively.
-
Cytokine Secretion: A dose-dependent reduction in the secretion of IL-2, IFN-γ, and IL-17 from activated T-cells is expected.
Troubleshooting
-
Low T-cell Activation: Ensure that the anti-CD3 and anti-CD28 antibodies are used at their optimal concentrations. Check the viability of the T-cells before starting the experiment.
-
High Background in Controls: Ensure that the DMSO concentration in the vehicle control is low (typically ≤ 0.1%) and does not affect cell viability or activation.
-
Variability between Experiments: Use T-cells from the same donor for comparative experiments to minimize donor-to-donor variability. Perform experiments in triplicate to ensure reproducibility.
Conclusion
This compound is a valuable research tool for investigating the role of MALT1 and NF-κB signaling in T-cell activation and differentiation. The protocols outlined in these application notes provide a framework for studying the effects of this inhibitor on key T-cell functions. By carefully titrating the concentration of this compound and using appropriate controls, researchers can obtain robust and reproducible data to advance the understanding of T-cell immunology and explore the therapeutic potential of MALT1 inhibition.
References
- 1. MALT1 Inhibition as a Therapeutic Strategy in T-Cell Acute Lymphoblastic Leukemia by Blocking Notch1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sartorius.com [sartorius.com]
Application Notes and Protocols for MLT-231, a Potent and Selective MALT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-231 is a potent, highly selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3][4][5] MALT1 is a paracaspase that plays a crucial role in the activation of NF-κB signaling, particularly in the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (ABC-DLBCL).[6] this compound has demonstrated antitumor activity in preclinical models of ABC-DLBCL, making it a promising candidate for further investigation.[1][2] These application notes provide a summary of the pharmacokinetic and pharmacodynamic properties of this compound, along with detailed protocols for key in vitro and in vivo studies.
Pharmacodynamic Profile of this compound
This compound exerts its biological effects by inhibiting the proteolytic activity of MALT1. This leads to the suppression of the NF-κB signaling pathway, which is constitutively active and essential for the survival of ABC-DLBCL cells.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| MALT1 Inhibitory Activity (IC₅₀) | 9 nM | Biochemical Assay | [1][2][3][5] |
| Endogenous BCL10 Cleavage Inhibition (IC₅₀) | 160 nM | Cellular Assay | [1][3][4] |
| OCI-Ly3 Cell Proliferation Inhibition | 19.5-10000 nM | Cell-Based Assay | [1][4] |
Signaling Pathway of MALT1 Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in the context of the MALT1 signaling pathway in ABC-DLBCL.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Optimizing MLT-231 concentration for maximum MALT1 inhibition
Welcome to the technical support center for MLT-231, a potent and selective allosteric inhibitor of MALT1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal MALT1 inhibition in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly potent and selective small molecule inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase.[1][2][3] It functions as an allosteric inhibitor, meaning it binds to a site on the MALT1 enzyme distinct from the active site, inducing a conformational change that inhibits its proteolytic activity.[4][5] MALT1 is a key component of the CBM (CARD11-BCL10-MALT1) signaling complex, which plays a crucial role in activating the NF-κB pathway in lymphocytes.[6][7] By inhibiting MALT1's protease function, this compound blocks the cleavage of downstream substrates like BCL10, CYLD, and RelB, ultimately leading to the suppression of NF-κB signaling.[1][8][9][10]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. Based on available data, here are some recommended starting ranges:
-
Biochemical Assays: For direct inhibition of MALT1 enzyme activity, a starting concentration range of 1-100 nM is recommended, as the biochemical IC50 is approximately 9 nM.[1][2]
-
Cell-Based Assays: For cellular assays measuring the inhibition of MALT1 substrate cleavage (e.g., BCL10), a starting concentration range of 100-500 nM is advisable. The IC50 for inhibiting endogenous BCL10 cleavage is reported to be 160 nM.[1][3] For assays measuring downstream effects like inhibition of cell proliferation, a wider range of 100 nM to 10 µM may be necessary to determine the EC50 for your specific cell line.[11]
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For experimental use, it should be dissolved in a suitable solvent like DMSO to create a stock solution. It is crucial to note that some potent allosteric MALT1 inhibitors can have poor water solubility.[5] To avoid precipitation, ensure the stock solution is thoroughly dissolved before preparing working dilutions in your aqueous assay buffer. For storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration for maximum MALT1 inhibition.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no MALT1 inhibition observed | 1. Incorrect this compound concentration: The concentration used may be too low for the specific cell line or assay. 2. Compound precipitation: this compound may have precipitated out of the aqueous solution. 3. Inactive MALT1: The target cells may not have constitutively active MALT1, or the stimulation protocol may be suboptimal. 4. Incorrect assay setup: Issues with reagents, incubation times, or detection methods. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 2. Visually inspect the working solutions for any precipitate. Prepare fresh dilutions from the stock solution, ensuring the final DMSO concentration is compatible with your assay (typically ≤0.5%). Consider using a solubility-enhancing agent if necessary. 3. For cell lines without constitutive MALT1 activity, ensure proper stimulation (e.g., with PMA and ionomycin).[1] Confirm MALT1 expression and activity in your cell line. 4. Review the experimental protocol carefully. Include appropriate positive and negative controls (e.g., a known MALT1 inhibitor like Z-VRPR-FMK and a vehicle control).[1][9] |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Pipetting errors: Inaccurate dilution or addition of this compound. 3. Edge effects in microplates: Evaporation from wells on the outer edges of the plate. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Observed cytotoxicity at low concentrations | 1. Off-target effects: At higher concentrations, this compound may inhibit other cellular targets. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Perform a selectivity screen against a panel of related proteases to assess off-target activity. 2. Ensure the final solvent concentration in your assay is below the toxic threshold for your specific cell type (typically <0.5% for DMSO). Include a vehicle control with the same solvent concentration. |
| Inconsistent results over time | 1. This compound degradation: The compound may be unstable in solution. 2. Cell line drift: The characteristics of the cell line may have changed over multiple passages. | 1. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 2. Use cells with a low passage number and regularly perform cell line authentication. |
Experimental Protocols
Biochemical MALT1 Inhibition Assay
This protocol describes a fluorogenic assay to measure the direct inhibitory effect of this compound on MALT1 protease activity.
Materials:
-
Recombinant human MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100)
-
This compound
-
DMSO
-
Black, flat-bottom 96-well plate
-
Fluorometric plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute the compound in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Enzyme and inhibitor pre-incubation: Add 25 µL of the diluted this compound solutions to the wells of the 96-well plate. Add 25 µL of recombinant MALT1 enzyme (at 2x the final concentration) to each well.
-
Incubate: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add 50 µL of the MALT1 substrate (at 2x the final concentration) to each well to start the reaction.
-
Measure fluorescence: Immediately begin reading the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 1-2 minutes for 30-60 minutes.
-
Data analysis: Determine the initial reaction velocity (V) for each concentration of this compound. Plot the percentage of MALT1 inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based MALT1 Substrate Cleavage Assay (Western Blot)
This protocol outlines the steps to assess the ability of this compound to inhibit the cleavage of an endogenous MALT1 substrate (e.g., BCL10) in a relevant cell line (e.g., ABC-DLBCL).
Materials:
-
ABC-DLBCL cell line (e.g., OCI-Ly3, TMD8)[9]
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against BCL10 (cleaved and full-length) and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell seeding and treatment: Seed the cells in a 6-well plate at an appropriate density. Allow the cells to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) for 24 hours. Include a DMSO vehicle control.
-
Cell lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data analysis: Quantify the band intensities for cleaved and full-length BCL10. Normalize the values to the loading control. Calculate the percentage of BCL10 cleavage inhibition for each this compound concentration compared to the vehicle control.
Visualizations
References
- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. MALT1 - Wikipedia [en.wikipedia.org]
- 8. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting MLT-231 insolubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the MALT1 inhibitor, MLT-231.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations up to 110 mg/mL (234.12 mM), though achieving this concentration may require sonication.[1] For routine laboratory use, a stock solution of 10 mM in DMSO is commonly prepared.[2]
Q2: My this compound is not dissolving in my aqueous buffer. What should I do?
A2: this compound is a hydrophobic compound with low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. To prepare working solutions in aqueous buffers, it is necessary to first dissolve this compound in 100% DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer of your choice. It is crucial to ensure that the final concentration of DMSO in your experimental system is compatible with your assay and does not exceed a level that may cause cellular toxicity (typically <0.5%).
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[3][4] MALT1 is a paracaspase that plays a critical role in the activation of the NF-κB signaling pathway downstream of antigen receptors.[5] this compound binds to an allosteric site on the MALT1 protein, preventing the cleavage of its substrates, such as BCL10, and thereby inhibiting the downstream signaling cascade that leads to NF-κB activation.[1][3]
Troubleshooting Guide
Issue: Precipitation observed when diluting DMSO stock solution into aqueous buffer.
| Possible Cause | Recommended Solution |
| High final concentration of this compound | The aqueous solubility of this compound is low. Attempt to lower the final working concentration of this compound in your aqueous buffer. |
| Insufficient mixing | After adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or gentle pipetting to facilitate dispersion before the compound has a chance to precipitate. |
| Low temperature of the aqueous buffer | The solubility of some compounds decreases at lower temperatures. Try warming the aqueous buffer to 37°C before adding the this compound stock solution.[1] |
| High percentage of DMSO in the final solution | While counterintuitive, sometimes a high percentage of DMSO can cause a compound to "salt out" when added to an aqueous solution. Try to keep the final DMSO concentration as low as possible (ideally below 0.5%). |
| Buffer composition | Certain salts or high concentrations of other components in your buffer may reduce the solubility of this compound. If possible, try a simpler buffer system (e.g., PBS) to test for solubility issues. The pH of the buffer can also influence the solubility of the compound.[6] |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes | Reference |
| DMSO | 110 mg/mL (234.12 mM) | Requires sonication. | [1] |
| DMSO | 10 mM | --- | [2] |
| Aqueous Buffers | Low | Direct dissolution is not recommended. Requires dilution from a DMSO stock. | General knowledge for hydrophobic compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder (MW: 469.85 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.6985 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the 10 mM this compound stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Add the appropriate volume of the aqueous buffer to a sterile tube. For the example above, add 999 µL of the aqueous buffer.
-
Add the calculated volume of the 10 mM this compound stock solution to the aqueous buffer.
-
Immediately vortex the solution to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution in your experiment immediately.
Visualizations
Caption: MALT1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Troubleshooting this compound Insolubility.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. This compound | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Preventing MLT-231 degradation in long-term experiments
Welcome to the technical support center for MLT-231, a potent and selective allosteric MALT1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in long-term experiments, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound solid powder should be stored at -20°C for periods extending from months to years.[1][2] For short-term storage of a few days to weeks, 0-4°C is acceptable.[1] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is crucial to minimize freeze-thaw cycles.
Q2: How should I handle this compound to minimize degradation?
A2: this compound should be handled in a dry, dark environment.[1] When preparing solutions, allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation, as moisture can contribute to hydrolysis. Protect solutions from direct light to prevent potential photodegradation.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO.[1][2] For in vivo studies, specific formulations in DMSO, PEG300, Tween-80, and saline or in DMSO and corn oil have been described.[3] The choice of solvent will depend on the specific experimental requirements.
Q4: Is this compound stable at room temperature?
A4: this compound is stable enough for a few weeks during ordinary shipping at ambient temperatures.[1] However, for experimental setups, prolonged exposure to room temperature, especially in solution, should be avoided to minimize the risk of degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity over time in cell culture. | Degradation in aqueous media: The urea moiety in this compound may be susceptible to hydrolysis in aqueous culture media. | 1. Prepare fresh working solutions from a frozen stock for each experiment.2. Minimize the time the compound is in aqueous media before and during the experiment.3. Consider the use of a stabilizer in the culture medium if compatible with the experimental design. |
| Inconsistent results between experimental batches. | Inconsistent storage or handling: Variations in storage temperature, light exposure, or the number of freeze-thaw cycles can lead to differing levels of degradation. | 1. Strictly adhere to the recommended storage conditions (-20°C for solid, -80°C for stock solutions).2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.3. Protect all solutions containing this compound from light by using amber vials or covering tubes with foil. |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility: this compound has limited solubility in aqueous solutions. | 1. Ensure the final concentration of DMSO (or other organic solvent) is within a range that maintains solubility and is tolerated by the experimental system.2. Prepare dilutions from the stock solution immediately before use.3. If precipitation persists, consider using a formulation with solubility enhancers like PEG300 and Tween-80 for in vivo studies.[3] |
| Observed degradation in analytical assays (e.g., HPLC). | Hydrolysis or Oxidation: The pyrazolopyrimidine or urea structures may be susceptible to chemical degradation. | 1. Use aprotic solvents for sample preparation and storage whenever possible.2. Degas aqueous mobile phases for HPLC to minimize dissolved oxygen.3. Analyze samples promptly after preparation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Protocol 2: Preparation of Working Dilutions for Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in cell culture medium to the desired final concentrations immediately before adding to the cells.
-
Mixing: Gently mix the diluted solutions by pipetting before application to the cell cultures.
Signaling Pathway
This compound is an allosteric inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), a key component of the CBM (CARD11-BCL10-MALT1) signalosome complex. This complex is crucial for the activation of the NF-κB signaling pathway downstream of antigen receptor stimulation in lymphocytes.
Caption: MALT1-mediated NF-κB signaling pathway and the inhibitory action of this compound.
References
Addressing off-target effects of MLT-231 in cellular assays
This technical support center provides guidance for researchers and scientists encountering potential off-target effects of MLT-231 in cellular assays. The information is presented in a question-and-answer format and includes troubleshooting guides, detailed experimental protocols, and data interpretation aids.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target activities of this compound?
A1: this compound is a potent inhibitor of the primary target kinase, Kinase A. However, in broad-spectrum kinase screening panels, it has been observed to have off-target activity against several other kinases, particularly Kinase B and Kinase C. The following table summarizes the inhibitory activity.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| Kinase A (Primary) | 5 | Biochemical |
| Kinase B | 85 | Biochemical |
| Kinase C | 250 | Biochemical |
| Kinase D | >1000 | Biochemical |
Q2: My cells are showing unexpected toxicity at concentrations where the primary target, Kinase A, should not be fully inhibited. What could be the cause?
A2: This is a common observation when off-target effects are present. The unexpected toxicity could be due to the inhibition of a kinase essential for cell survival, such as Kinase B, which is inhibited by this compound at a lower concentration than Kinase C. It is recommended to perform a dose-response experiment and compare the IC50 for cell viability with the IC50 for the inhibition of the primary target in your specific cell line.
Q3: How can I confirm if the observed phenotype in my assay is due to the inhibition of Kinase A or an off-target?
A3: To differentiate between on-target and off-target effects, several strategies can be employed. One common approach is to use a structurally related but inactive compound as a negative control. Another effective method is to perform a rescue experiment by introducing a constitutively active or this compound-resistant mutant of Kinase A into your cells. If the phenotype is rescued, it is likely an on-target effect.
Troubleshooting Guide
Q4: I am observing inconsistent results in my downstream signaling assay after this compound treatment. How can I troubleshoot this?
A4: Inconsistent results can stem from the complex interplay of signaling pathways affected by this compound's off-target activities. Refer to the signaling pathway diagram below to understand the potential downstream consequences of inhibiting Kinase A, B, and C. It is advisable to measure the phosphorylation status of direct downstream substrates of all three kinases to dissect the observed effect.
Q5: My cell viability assay shows a steep dose-response curve. How do I determine if this is due to off-target toxicity?
A5: A steep dose-response curve can indicate a narrow therapeutic window. To investigate the contribution of off-target effects to cytotoxicity, follow the experimental workflow outlined below. This involves comparing the cytotoxic profile of this compound with a more selective inhibitor of Kinase A, if available, or using molecular techniques like siRNA to knockdown the off-targets.
Technical Support Center: Minimizing MLT-231 Toxicity in Primary Cell Cultures
Welcome to the technical support center for MLT-231. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with this compound in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-κB pathway in lymphocytes.[2] this compound specifically inhibits the proteolytic activity of MALT1, preventing the cleavage of its substrates, such as BCL10, and subsequently suppressing NF-κB signaling.[1]
Q2: What are the common signs of this compound toxicity in primary cell cultures?
A2: Common indicators of toxicity include decreased cell viability, changes in cell morphology (e.g., rounding, shrinking, detachment), and induction of cell death pathways such as apoptosis. Primary cells are often more sensitive to chemical compounds than immortalized cell lines, so it is crucial to carefully monitor your cultures.
Q3: What are the potential off-target effects of MALT1 inhibitors like this compound in primary immune cells?
A3: While this compound is highly selective for MALT1, high concentrations or prolonged exposure may lead to off-target effects. Studies with other MALT1 inhibitors have shown potential impacts on:
-
Regulatory T cells (Tregs): Pharmacological inhibition of MALT1 has been associated with a reduction in Treg frequency.[3] However, some studies suggest that anti-inflammatory effects can be achieved at concentrations that do not significantly impact Treg numbers or function.[4][5]
-
Induction of alternative cell death pathways: While apoptosis is a common outcome of MALT1 inhibition in sensitive cells, some MALT1 inhibitors, like MI-2, have been shown to induce other forms of cell death, such as ferroptosis, in certain cell types.[6]
Q4: How can I minimize the toxicity of the DMSO solvent used to dissolve this compound?
A4: Dimethyl sulfoxide (DMSO) can be toxic to primary cells, especially at concentrations above 0.1%.[7] To minimize solvent toxicity:
-
Prepare a high-concentration stock solution of this compound in DMSO to ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.1%).
-
Always include a vehicle control group in your experiments, where cells are treated with the same final concentration of DMSO as the this compound treated group. This allows you to distinguish between the effects of the compound and the solvent.
-
Some primary cells are particularly sensitive to DMSO. If you observe toxicity in your vehicle control, consider exploring alternative, less toxic solvents if the solubility of this compound allows.
Troubleshooting Guides
Guide 1: High Cell Viability Loss After this compound Treatment
Problem: You observe a significant decrease in cell viability in your primary cell culture after treatment with this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cell viability loss.
Solutions:
-
Confirm Concentration: An error in calculating dilutions is a common source of unexpected toxicity. Always double-check your calculations and ensure your stock solution concentration is accurate.
-
Perform a Dose-Response Analysis: The optimal concentration of this compound will vary between different primary cell types. A dose-response experiment is critical to determine the concentration at which this compound is effective against its target without causing excessive cell death.
-
Optimize Exposure Time: If a high concentration of this compound is required for its intended effect, reducing the incubation time may minimize toxicity.
-
Evaluate Solvent Toxicity: As mentioned in the FAQs, the solvent (typically DMSO) can be toxic. Always run a vehicle control with the same concentration of DMSO as your highest this compound concentration.
-
Assess the Mechanism of Cell Death: Understanding how the cells are dying can help in developing strategies to mitigate toxicity. See the experimental protocols below for assessing apoptosis and pyroptosis.
Guide 2: Inconsistent Results Across Experiments
Problem: You are observing high variability in cell viability and this compound efficacy between replicate experiments.
Solutions:
-
Standardize Cell Seeding Density: Ensure that cells are seeded at the same density in every experiment, as cell density can influence their sensitivity to drugs.
-
Use Early Passage Cells: Primary cells can undergo changes at higher passages. It is recommended to use cells at a consistent and low passage number.
-
Check for Contamination: Routinely check your cultures for microbial contamination, including mycoplasma, which can significantly alter cellular responses.
-
Ensure Consistent Culture Conditions: Maintain consistent temperature, CO2 levels, and humidity in your incubator. Use the same batch of media and supplements for a set of experiments where possible.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various MALT1 inhibitors in different cell lines. Note that data for this compound in primary human immune cells is limited in the public domain. Therefore, data for other MALT1 inhibitors and related cell lines are provided for reference. It is crucial to determine the IC50 for this compound in your specific primary cell type.
Table 1: IC50 Values of MALT1 Inhibitors
| Inhibitor | Cell Line/Type | Assay | IC50 | Reference |
| This compound | OCI-Ly3 (ABC-DLBCL) | Proliferation | 19.5-10000 nM | [1] |
| MI-2 | HBL-1 (ABC-DLBCL) | Growth Inhibition | 0.2 µM | [8] |
| MI-2 | TMD8 (ABC-DLBCL) | Growth Inhibition | 0.5 µM | [8] |
| MI-2 | OCI-Ly3 (ABC-DLBCL) | Growth Inhibition | 0.4 µM | [8] |
| MI-2 | OCI-Ly10 (ABC-DLBCL) | Growth Inhibition | 0.4 µM | [8] |
| MALT1i#2 | Primary MCL-like lymphoma | Viability | ~1 µM | [9] |
| MLT-748 | Primary MCL-like lymphoma | Viability | ~0.1 µM | [9] |
Experimental Protocols
Protocol 1: Determining Cell Viability and IC50 using a Cytotoxicity Assay (LDH Release Assay)
This protocol describes how to measure the release of lactate dehydrogenase (LDH) from cells with damaged membranes, a marker of cytotoxicity.
Materials:
-
Primary cells
-
This compound
-
96-well tissue culture plates
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
Experimental Workflow:
Caption: Workflow for LDH cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at the desired density and allow them to adhere and stabilize overnight.
-
Prepare Controls:
-
Background Control: Wells with culture medium only.
-
Spontaneous LDH Release (Low Control): Wells with untreated cells.
-
Maximum LDH Release (High Control): Wells with untreated cells to be lysed with lysis buffer provided in the kit before the final step.
-
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).
-
Lysis of High Control: Add lysis buffer to the "Maximum LDH Release" wells and incubate as per the kit's instructions.
-
Assay:
-
Carefully transfer the supernatant from each well to a new clear, flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature, protected from light, for the time specified in the kit's manual (usually around 30 minutes).
-
Add the stop solution provided in the kit.
-
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided in your LDH assay kit manual.
-
Plot the percent cytotoxicity against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Primary cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Procedure:
-
Cell Preparation: After treating your primary cells with this compound for the desired time, harvest both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a gentle speed (e.g., 300 x g for 5 minutes) and resuspending the pellet in PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol (typically 5 µL of each).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-1 Activity Assay for Pyroptosis Detection
This protocol measures the activity of caspase-1, a key enzyme in the pyroptotic cell death pathway.
Materials:
-
Primary cells (e.g., macrophages)
-
This compound
-
Caspase-1 activity assay kit (fluorometric or colorimetric)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat your primary cells with this compound and appropriate controls (including a positive control for inflammasome activation, e.g., LPS and nigericin).
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit to release cellular contents, including active caspases.
-
Assay Reaction:
-
In a 96-well plate, add a specific amount of cell lysate to each well.
-
Prepare the caspase-1 reaction mixture containing the caspase-1 substrate according to the kit's instructions.
-
Add the reaction mixture to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-1 will cleave the substrate, generating a fluorescent or colorimetric signal.
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the fold change in caspase-1 activity in this compound-treated samples compared to the untreated control.
Signaling Pathway Diagrams
The following diagrams illustrate the MALT1 signaling pathway and its role in NF-κB activation.
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
This guide is intended to provide general advice. Experimental conditions should be optimized for your specific primary cell type and research needs. For further assistance, please consult the product information sheet for this compound or contact our technical support team.
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
Improving the bioavailability of MLT-231 for in vivo studies
This technical support center provides guidance for researchers and scientists encountering challenges with the in vivo bioavailability of MLT-231. The following information is designed to help troubleshoot common issues and provide standardized protocols for formulation development and pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low and highly variable plasma concentrations of this compound in our rodent PK studies. What are the likely causes?
A1: Low and variable oral bioavailability of this compound is most commonly attributed to its poor aqueous solubility. As a likely Biopharmaceutics Classification System (BCS) Class II compound, its absorption is limited by the rate at which it can dissolve in the gastrointestinal fluids. High variability can stem from differences in physiological conditions (e.g., GI pH, food effects) among individual animals.
Q2: What are the fundamental physicochemical properties of this compound that we should be aware of?
A2: Key properties of this compound that influence its bioavailability are summarized below. These characteristics are typical for a compound requiring formulation enhancement for in vivo use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 482.6 g/mol | Within the range for acceptable oral absorption. |
| Aqueous Solubility | < 0.1 µg/mL at pH 1.2, 6.8, and 7.4 | Very low solubility is the primary rate-limiting step for absorption. |
| LogP | 4.7 | High lipophilicity suggests good membrane permeability but contributes to poor aqueous solubility. |
| pKa | 9.2 (weak base) | Ionization will be low in the stomach and intestine, favoring the poorly soluble neutral form. |
| Permeability (Papp) | > 10 x 10⁻⁶ cm/s (Caco-2) | High permeability indicates that once dissolved, the drug can readily cross the intestinal wall. |
Q3: What are the recommended starting points for improving the oral bioavailability of this compound?
A3: We recommend exploring three primary formulation strategies to enhance the dissolution of this compound. The choice of strategy may depend on available resources and the required dose.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations (LBFs): Formulating this compound in lipids, surfactants, and co-solvents can improve solubility and leverage lipid absorption pathways. Self-emulsifying drug delivery systems (SEDDS) are a common type of LBF.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to a faster dissolution rate.
Below is a troubleshooting workflow to guide your formulation selection process.
Caption: Troubleshooting workflow for addressing poor in vivo exposure of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Select a suitable polymer such as HPMCAS-HG or PVP VA64.
-
Solvent System: Identify a common solvent system in which both this compound and the polymer are fully soluble (e.g., acetone/methanol 1:1 v/v).
-
Preparation of Spray Solution:
-
Dissolve this compound (e.g., 1 g) and the selected polymer (e.g., 3 g, for a 25% drug loading) in the solvent system (e.g., 100 mL) with stirring until a clear solution is obtained.
-
-
Spray Drying Process:
-
Set the spray dryer parameters (e.g., inlet temperature: 120°C, atomization pressure: 2 bar, feed rate: 5 mL/min).
-
Spray dry the solution to obtain a fine powder.
-
-
Post-Processing: Collect the resulting ASD powder and dry it under vacuum at 40°C for 24 hours to remove residual solvent.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Protocol 2: Pharmacokinetic (PK) Study in Male Sprague-Dawley Rats
-
Animal Model: Use male Sprague-Dawley rats (n=4 per group), weighing 250-300g.
-
Acclimatization: Acclimatize animals for at least 3 days with free access to food and water. Fast animals overnight (approx. 12 hours) before dosing.
-
Formulation Preparation:
-
Group 1 (Control): Prepare a suspension of neat, crystalline this compound at 5 mg/mL in 0.5% methylcellulose.
-
Group 2 (ASD): Prepare a suspension of the this compound ASD powder at 5 mg/mL (based on active drug content) in water.
-
-
Dosing: Administer the formulations via oral gavage (PO) at a dose of 50 mg/kg (10 mL/kg volume).
-
Blood Sampling: Collect sparse blood samples (approx. 200 µL) from the tail vein into EDTA-coated tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Processing: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
The experimental workflow is visualized below.
Caption: Experimental workflow for comparative PK study of this compound formulations.
Hypothetical Data & Outcomes
The following table summarizes the expected pharmacokinetic outcomes from a study comparing a simple suspension of this compound to an amorphous solid dispersion (ASD) formulation.
Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats (50 mg/kg, PO)
| Formulation Group | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Bioavailability Fold Increase |
| Control Suspension | 85 ± 25 | 4.0 | 450 ± 150 | - |
| 25% ASD in HPMCAS-HG | 950 ± 210 | 1.0 | 5100 ± 980 | ~11-fold |
Data are presented as mean ± standard deviation (n=4).
The results clearly indicate that formulating this compound as an ASD significantly enhances its oral absorption, leading to a much higher peak plasma concentration (Cmax) and overall drug exposure (AUC).
This compound Signaling Pathway Context
For context, this compound is a potent inhibitor of the hypothetical "Kinase-Associated Protein 7" (KAP7), which is implicated in pro-inflammatory cytokine release via the NF-κB pathway. Achieving adequate systemic exposure is critical for testing its efficacy in vivo.
Best practices for handling and storing MLT-231
Technical Support Center: MLT-231
Welcome to the technical support center for this compound, a potent, selective, and allosteric MALT1 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3] It functions as an allosteric inhibitor, meaning it binds to a site on the MALT1 enzyme distinct from the active site to modulate its activity.[1][4] Specifically, this compound inhibits the proteolytic activity of MALT1, which is a key component of the NF-κB signaling pathway.[2] This inhibition prevents the cleavage of MALT1 substrates like BCL10 and CYLD, which are crucial for downstream signaling.[3][5]
Q2: How should I store this compound upon receipt?
A2: this compound is shipped as a solid under ambient temperatures and is stable for several weeks during ordinary shipping.[2] For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark place at 0-4°C. For long-term storage (months to years), this compound should be stored at -20°C.[2]
Q3: How do I prepare a stock solution of this compound?
A3: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing a concentrated stock solution.[6][7] Before opening the vial, gently centrifuge it to ensure all the powder is at the bottom.[6][8] When preparing the stock solution, it is advisable to make aliquots for routine use to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]
Q4: How should I store the this compound stock solution?
A4: Aliquoted stock solutions of this compound should be stored in tightly sealed vials. For storage up to one month, -20°C is suitable. For longer-term storage, up to six months, it is recommended to store the aliquots at -80°C.[3][8]
Q5: I am observing high cellular toxicity in my experiments. What could be the cause?
A5: Unexpected cellular toxicity could be due to off-target effects or the concentration of the inhibitor being too high.[9] It is recommended to perform a dose-response curve to determine the minimal concentration required for on-target inhibition. Using concentrations at or slightly above the IC50 for the primary target can help mitigate toxicity.[9] Additionally, ensure that the solvent concentration (e.g., DMSO) in your final working solution is not exceeding levels toxic to your cells (typically <0.5%).
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect Observed in Cellular Assays
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, the compound may precipitate if its solubility limit is exceeded.[7][10] To avoid this, make intermediate dilutions in DMSO before adding the final diluted sample to your aqueous medium.[7] You can also visually inspect the working solution under a microscope for any signs of precipitation.[6]
-
-
Possible Cause 2: Compound Instability.
-
Troubleshooting Step: this compound, like many small molecules, may be unstable in the aqueous environment of cell culture media and could degrade over the course of your experiment.[11] Consider reducing the incubation time or refreshing the media with a new inhibitor during long-term experiments.
-
-
Possible Cause 3: Poor Cell Permeability.
-
Troubleshooting Step: While this compound has demonstrated in vivo efficacy, variations in cell lines can affect its uptake.[1][3] If you suspect poor permeability, you may need to increase the concentration or incubation time. However, be mindful of potential off-target effects at higher concentrations.[12][13]
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting Step: An observed cellular phenotype that doesn't align with the known function of MALT1 could indicate off-target effects.[9][14] To validate the on-target activity of this compound, consider performing a rescue experiment by overexpressing a mutant form of MALT1 that is resistant to the inhibitor.[9] Alternatively, using a structurally different MALT1 inhibitor should recapitulate the same phenotype if the effect is on-target.[9]
-
-
Possible Cause 2: Active Efflux from Cells.
-
Troubleshooting Step: Cells can actively remove compounds using efflux pumps. This can be investigated using cell lines known to overexpress specific efflux transporters or by using known efflux pump inhibitors in conjunction with this compound.
-
Data and Protocols
Chemical and Biological Data for this compound
| Property | Value | Reference |
| IUPAC Name | 1-(2-chloro-7-((3S,5S)-3,5-dimethylmorpholino)pyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-(trifluoromethyl)pyridin-4-yl)urea | [2] |
| Molecular Formula | C19H19ClF3N7O2 | [2][5] |
| Molecular Weight | 469.85 g/mol | [2][5] |
| Biochemical IC50 | 9 nM | [1][3][5] |
| Cellular IC50 (BCL10 Cleavage) | 160 nM | [1][3][5] |
Experimental Protocol: Determining the Cellular IC50 of this compound
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cell line (e.g., OCI-Ly3, an ABC-DLBCL cell line).[3]
-
Cell Seeding: Plate OCI-Ly3 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 10 µM to 1 nM). Include a vehicle control (DMSO only).
-
Cell Treatment: Add 100 µL of the diluted this compound solutions or vehicle control to the appropriate wells. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Simplified signaling pathway of MALT1 and the inhibitory action of this compound.
Caption: Workflow for determining the cellular IC50 value of this compound.
References
- 1. This compound | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. biocompare.com [biocompare.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. captivatebio.com [captivatebio.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. caymanchem.com [caymanchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of MALT1 Inhibitors: MLT-231 vs. MI-2
In the landscape of targeted cancer therapies, particularly for subtypes of B-cell lymphomas like Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) have emerged as a promising therapeutic avenue. MALT1, a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, possesses both scaffolding and proteolytic functions that are crucial for NF-κB signaling, a pathway constitutively active in many lymphoid malignancies. This guide provides a detailed comparison of two prominent MALT1 inhibitors, MLT-231 and MI-2, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, performance, and the experimental protocols used for their evaluation.
Mechanism of Action: Allosteric vs. Direct Inhibition
The fundamental difference between this compound and MI-2 lies in their mode of inhibiting the MALT1 protease.
This compound is a potent and highly selective allosteric inhibitor of MALT1.[1][2] This means it binds to a site on the MALT1 enzyme distinct from the active site, inducing a conformational change that leads to the inhibition of its proteolytic activity.
MI-2 , on the other hand, is a small molecule inhibitor that directly binds to and irreversibly suppresses the protease function of MALT1.[3][4][5][6] This irreversible inhibition suggests a covalent interaction with the enzyme's active site.
Biochemical and Cellular Activity: A Head-to-Head Comparison
The efficacy of these inhibitors has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound and MI-2.
Table 1: Biochemical Activity of MALT1 Inhibitors
| Parameter | This compound | MI-2 |
| MALT1 Inhibition (IC50) | 9 nM[1][2] | 5.84 µM[4] |
Table 2: Cellular Activity of MALT1 Inhibitors in ABC-DLBCL Cell Lines
| Parameter | This compound | MI-2 |
| BCL10 Cleavage Inhibition (IC50) | 160 nM[1][2] | - |
| Cell Growth Inhibition (GI50) | - | HBL-1: 0.2 µM, TMD8: 0.5 µM, OCI-Ly3: 0.4 µM, OCI-Ly10: 0.4 µM[3] |
| Effect on MALT1 Substrates | Leads to accumulation of uncleaved CYLD, BCL10, and RELB[2] | Inhibits cleavage of CYLD, A20, BCL10, and RELB[3][4] |
| Effect on NF-κB Signaling | Suppresses the NF-κB target gene IRF4[2] | Suppresses NF-κB reporter activity and c-REL nuclear localization[3] |
In Vivo Efficacy and Pharmacokinetics
Both inhibitors have demonstrated anti-tumor activity in preclinical xenograft models of ABC-DLBCL.
Table 3: In Vivo Performance of MALT1 Inhibitors
| Parameter | This compound | MI-2 |
| Xenograft Model | ABC-DLBCL | TMD8 and HBL-1 ABC-DLBCL |
| Administration Route | Oral (p.o.)[1] | Intraperitoneal (i.p.)[3] |
| Efficacy | Displays in vivo efficacy leading to tumor stasis and is well-tolerated.[1][2] | Profoundly suppresses tumor growth.[3] |
| Toxicity | Well-tolerated.[2] | Nontoxic to mice at a dose of 350 mg/kg.[3] |
Table 4: Pharmacokinetic Parameters of this compound
| Species | Dose | CL (mL/min/kg) | t1/2 (hours) | Vss (L/kg) | AUC0-24 (nM/h) | Cmax (nM) | F (%) |
| Mouse (BALB/c) | 1 mg/kg i.v. | 11[1][2] | 1.9[1][2] | 1.5[1][2] | - | - | - |
| 3 mg/kg p.o. | - | - | - | 3096[1][2] | 549[1][2] | 99[1][2] | |
| Rat (Sprague-Dawley) | 1 mg/kg i.v. | 41[1][2] | 3.2[1][2] | 9.4[1][2] | - | - | - |
| 3 mg/kg p.o. | - | - | - | 547[1][2] | 46[1][2] | 61[1][2] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: MALT1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for MALT1 Inhibitor Evaluation.
Detailed Experimental Protocols
A comprehensive evaluation of MALT1 inhibitors relies on a series of well-defined experimental protocols. Below are methodologies for key experiments cited in the characterization of this compound and MI-2.
MALT1 Biochemical Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on the proteolytic activity of recombinant MALT1.
-
Principle: Recombinant MALT1 enzyme is incubated with a fluorogenic substrate, such as Ac-LRSR-AMC.[7] Cleavage of the substrate by MALT1 releases a fluorescent molecule (AMC), which can be quantified. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescent signal.
-
Protocol Outline:
-
Dispense serial dilutions of the test inhibitor (e.g., this compound or MI-2) into a 384-well plate.
-
Add recombinant full-length wild-type MALT1 protein to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Ac-LRSR-AMC).
-
Measure the fluorescence at appropriate excitation/emission wavelengths (e.g., 360/465 nm for AMC) over time.[7]
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
-
Cellular MALT1 Substrate Cleavage Assay (Western Blot)
This assay assesses the ability of an inhibitor to block MALT1's proteolytic activity within a cellular context.
-
Principle: ABC-DLBCL cell lines, which have constitutively active MALT1, are treated with the inhibitor. Cell lysates are then analyzed by Western blot for the cleavage of endogenous MALT1 substrates like CYLD, BCL10, or RELB. Inhibition of MALT1 results in an accumulation of the full-length, uncleaved form of the substrate and a decrease in its cleaved fragments.
-
Protocol Outline:
-
Culture ABC-DLBCL cells (e.g., HBL-1, TMD8) to the desired density.
-
Treat the cells with increasing concentrations of the MALT1 inhibitor for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the uncleaved and/or cleaved forms of MALT1 substrates (e.g., anti-CYLD, anti-BCL10).
-
Use a loading control (e.g., α-tubulin or β-actin) to ensure equal protein loading.
-
Detect the antibody-bound proteins using a secondary antibody and an appropriate detection system.
-
Analyze the band intensities to determine the dose-dependent inhibition of substrate cleavage.
-
Cell Proliferation Assay
This assay measures the effect of the MALT1 inhibitor on the growth of cancer cell lines.
-
Principle: MALT1-dependent ABC-DLBCL cell lines are cultured in the presence of varying concentrations of the inhibitor. Cell viability or proliferation is measured after a set period (e.g., 48 or 72 hours).
-
Protocol Outline (ATP-based luminescence):
-
Seed ABC-DLBCL cells in a 96-well plate.
-
Add serial dilutions of the MALT1 inhibitor to the wells.
-
Incubate the plate for the desired time period.
-
Add a reagent that lyses the cells and measures the amount of ATP, which is proportional to the number of viable cells.
-
Read the luminescence on a plate reader.
-
Calculate the growth inhibition (GI50) value, which is the concentration of the inhibitor that causes a 50% reduction in cell proliferation.
-
NF-κB Reporter Assay
This assay quantifies the effect of MALT1 inhibition on the transcriptional activity of NF-κB.
-
Principle: A reporter cell line is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified. MALT1 inhibitors are expected to reduce the reporter signal.
-
Protocol Outline:
-
Transfect cells with a plasmid containing an NF-κB-luciferase reporter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treat the transfected cells with the MALT1 inhibitor.
-
Lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system.
-
Normalize the NF-κB-driven luciferase activity to the control luciferase activity.
-
Determine the percent reduction in NF-κB activity compared to untreated cells.
-
ABC-DLBCL Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of MALT1 inhibitors in a living organism.
-
Principle: Human ABC-DLBCL cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the MALT1 inhibitor or a vehicle control. Tumor growth is monitored over time to assess the efficacy of the treatment.
-
Protocol Outline:
-
Inject a suspension of ABC-DLBCL cells (e.g., TMD8 or HBL-1) subcutaneously into the flank of immunodeficient mice (e.g., SCID or NOD/SCID).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the MALT1 inhibitor (e.g., this compound orally or MI-2 intraperitoneally) according to a predetermined dosing schedule.
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Conclusion
Both this compound and MI-2 are valuable tools for studying MALT1 biology and represent promising therapeutic strategies for MALT1-dependent cancers. This compound stands out for its potent allosteric mechanism of inhibition and favorable oral pharmacokinetic profile. MI-2, as a direct and irreversible inhibitor, has also demonstrated significant preclinical efficacy. The choice between these inhibitors for research or therapeutic development may depend on the specific application, desired mode of action, and pharmacokinetic considerations. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other emerging MALT1 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALT1 protease activation triggers acute disruption of endothelial barrier integrity via CYLD cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
MLT-231: A Specific and Potent Allosteric Inhibitor of MALT1 Paracaspase
A comprehensive guide to the validation of MLT-231's specificity for MALT1 paracaspase activity, with a comparative analysis against other known MALT1 inhibitors.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound and other MALT1 inhibitors, supported by experimental data and protocols. The information presented here is intended to facilitate the evaluation of this compound's specificity and potency in the context of MALT1 paracaspase activity.
Introduction to MALT1 Paracaspase
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the activation of NF-κB signaling downstream of antigen receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR).[1] MALT1 forms the CARD11-BCL10-MALT1 (CBM) complex, which is crucial for T and B lymphocyte activation.[2][3] The paracaspase activity of MALT1, a cysteine protease that cleaves substrates after an arginine residue, is implicated in the pathogenesis of certain types of lymphoma, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (ABC-DLBCL).[3][4] This makes MALT1 a compelling therapeutic target for these malignancies.[5][6]
This compound: A Potent and Selective Allosteric Inhibitor
This compound is a potent and highly selective allosteric inhibitor of MALT1.[7] It demonstrates significant antitumor activity in preclinical models of ABC-DLBCL.[7] This guide provides a detailed analysis of the experimental data that validates the specificity of this compound for MALT1.
Comparative Analysis of MALT1 Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other known MALT1 inhibitors.
| Inhibitor | Type | Target | IC50 / Ki | Reference |
| This compound | Allosteric | MALT1 | IC50: 9 nM | [7] |
| This compound | Allosteric | Endogenous BCL10 cleavage | IC50: 160 nM | [7] |
| MI-2 | Irreversible | MALT1 | IC50: 5.84 µM | [8] |
| Z-VRPR-FMK | Irreversible, Substrate-mimetic | MALT1 | - | [8] |
| Mepazine | Reversible, Non-competitive, Allosteric | GST-MALT1 full length | IC50: 0.83 µM | [4][8] |
| Mepazine | Reversible, Non-competitive, Allosteric | GST-MALT1 325-760 | IC50: 0.42 µM | [4][8] |
| Compound 3 | Irreversible, Substrate-mimetic | MALT1 | - | [1] |
| ABBV-MALT1 | Potent and Orally Bioavailable | MALT1 | - | [9] |
Experimental Validation of this compound Specificity
The specificity of this compound for MALT1 paracaspase activity can be validated through a series of biochemical and cellular assays.
Biochemical Assays
1. Recombinant MALT1 Enzymatic Assay:
This assay directly measures the ability of an inhibitor to block the proteolytic activity of MALT1.
-
Principle: A recombinant form of MALT1 is incubated with a fluorogenic substrate. The cleavage of the substrate by MALT1 results in a fluorescent signal that can be quantified. The inhibitory effect of a compound is determined by the reduction in the fluorescent signal.
-
Protocol:
-
Purify recombinant full-length MALT1 protein.
-
Prepare a reaction mixture containing the recombinant MALT1, its binding partner BCL10 (which enhances MALT1 activity), and a fluorogenic substrate such as Ac-LRSR-AMC.[10]
-
Add serial dilutions of the test inhibitor (e.g., this compound) to the reaction mixture.
-
Incubate the reaction at 37°C for a specified period.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce MALT1 activity by 50%.
-
2. Protease Selectivity Panel:
To assess the specificity of an inhibitor, it is tested against a panel of other proteases, particularly those with similar substrate specificities (e.g., other arginine-specific proteases like Trypsin and Thrombin).[11]
-
Principle: The inhibitory activity of the compound is measured against a range of proteases using specific substrates for each enzyme.
-
Protocol:
-
Utilize commercially available protease profiling services or set up individual enzymatic assays for a panel of proteases.
-
Test the inhibitor at various concentrations against each protease.
-
Determine the IC50 values for each protease to assess the selectivity profile.
-
Cellular Assays
1. MALT1 Substrate Cleavage Assay:
This assay measures the ability of an inhibitor to prevent the cleavage of endogenous MALT1 substrates within a cellular context.
-
Principle: Cells are treated with the inhibitor, and the cleavage of MALT1 substrates such as BCL10, CYLD, or RelB is assessed by Western blotting.[1][7][12] A reduction in the cleaved form of the substrate and an accumulation of the full-length form indicates MALT1 inhibition.
-
Protocol:
-
Culture a MALT1-dependent cell line (e.g., OCI-Ly3, a human ABC-DLBCL cell line).[11]
-
Treat the cells with increasing concentrations of the inhibitor for a specified duration (e.g., 24 hours).[7]
-
For some substrates like CYLD, stimulate the cells with PMA and ionomycin to induce MALT1 activity.[12]
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Perform Western blotting using antibodies specific for the full-length and cleaved forms of the MALT1 substrate.
-
Quantify the band intensities to determine the extent of cleavage inhibition.
-
2. Downstream Signaling and Functional Assays:
These assays evaluate the functional consequences of MALT1 inhibition on downstream signaling pathways and cellular processes.
-
Principle: Inhibition of MALT1 activity should lead to a reduction in NF-κB activation and its downstream effects, such as cytokine production and cell proliferation.
-
Protocols:
-
NF-κB Reporter Assay: Use a cell line containing a reporter gene (e.g., luciferase) under the control of an NF-κB promoter. Measure the reporter gene activity to assess NF-κB activation.[8]
-
Cytokine Secretion Assay: Measure the secretion of NF-κB target cytokines, such as IL-2, IL-6, or IL-10, from stimulated immune cells (e.g., Jurkat T-cells or peripheral blood mononuclear cells) using ELISA or other immunoassays.[11][13]
-
Cell Proliferation Assay: Assess the effect of the inhibitor on the proliferation of MALT1-dependent cancer cell lines (e.g., ABC-DLBCL cell lines) using assays such as ATP-based luminescence assays or dye dilution assays.[1][14]
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in MALT1 signaling and the experimental approaches to validate its inhibitors, the following diagrams are provided.
Caption: MALT1 Signaling Pathway
Caption: MALT1 Inhibitor Validation Workflow
References
- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MALT1 - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma. [vivo.weill.cornell.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In silico study on identification of novel MALT1 allosteric inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07036B [pubs.rsc.org]
- 13. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NF-κB Pathway Inhibitors: MLT-231 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of immune and inflammatory responses, cellular proliferation, and survival. Its dysregulation is a hallmark of numerous diseases, including chronic inflammatory disorders and various cancers. This has made the NF-κB pathway a highly attractive target for therapeutic intervention. This guide provides a detailed comparison of MLT-231, a novel MALT1 inhibitor, with other widely used NF-κB pathway inhibitors: BAY 11-7082, TPCA-1, and SC75741. We will delve into their distinct mechanisms of action, present comparative experimental data, and provide standardized protocols for their evaluation.
Mechanisms of Action: Diverse Interruption Points in a Central Pathway
The canonical NF-κB pathway is a tightly regulated cascade. In its inactive state, NF-κB dimers (most commonly p65/p50) are held in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α or IL-1β, the IκB Kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB dimer to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory and survival genes.
The inhibitors discussed here target different key steps in this pathway, a crucial factor for their application and potential therapeutic window.
-
This compound: This is a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2][3] MALT1 is a paracaspase that, together with CARD11 and BCL10, forms the CBM complex, which acts as a critical signaling scaffold upstream of the IKK complex, particularly in lymphocytes.[4][5] By inhibiting the proteolytic activity of MALT1, this compound prevents the cleavage of substrates like BCL10 and CYLD, which is crucial for the downstream activation of IKK and subsequent NF-κB signaling.[2][4][6] This mechanism is particularly relevant in certain cancers like Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), which are often dependent on chronic B-cell receptor signaling that requires MALT1 activity.[7][8]
-
BAY 11-7082: This compound is widely used as an inhibitor of IκBα phosphorylation.[9][10][11] It acts by irreversibly inhibiting the TNF-α-induced phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[12] While often cited as an IKK inhibitor, some studies suggest its targets may be upstream of IKK or that it has multiple targets, including the NLRP3 inflammasome.[11][13]
-
TPCA-1: This is a potent and selective inhibitor of the IKKβ (IKK-2) subunit of the IKK complex.[14][15] By directly targeting the kinase activity of IKKβ, TPCA-1 blocks the phosphorylation of IκBα, which is the central regulatory step in the canonical NF-κB pathway.[16] This makes it a direct inhibitor of the core NF-κB activation machinery.
-
SC75741: Unlike the other inhibitors that act on upstream signaling components, SC75741 targets the NF-κB p65 (RelA) subunit itself. It impairs the DNA binding ability of p65, thus preventing the transcription of NF-κB target genes even if p65 successfully translocates to the nucleus.[17][18][19] This offers a distinct mode of intervention at the final step of the signaling cascade.
Signaling Pathway and Inhibitor Targets
The following diagram illustrates the canonical NF-κB signaling pathway and the specific points of intervention for each inhibitor.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1-dependent cleavage of CYLD promotes NF-κB signaling and growth of aggressive B-cell receptor-dependent lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. rbmb.net [rbmb.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. invivogen.com [invivogen.com]
- 12. BAY11-7082 inhibits the expression of tissue factor and plasminogen activator inhibitor-1 in type-II alveolar epithelial cells following TNF-α stimulation via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TPCA-1 negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cy7-5-azide.com [cy7-5-azide.com]
- 16. Inhibition of Type I Interferon-Mediated Antiviral Action in Human Glioma Cells by the IKK Inhibitors BMS-345541 and TPCA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. apexbt.com [apexbt.com]
Cross-Validation of MLT-231 Efficacy in Lymphoma Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of MLT-231, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), in the context of various lymphoma subtypes. By examining available experimental data, this document aims to offer an objective comparison with other MALT1 inhibitors and standard-of-care treatments, providing valuable insights for ongoing research and drug development in lymphoma therapeutics.
Introduction to MALT1 Inhibition in Lymphoma
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-κB pathway.[1][2] In certain lymphoma subtypes, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL), chronic activation of the B-cell receptor (BCR) pathway leads to constitutive MALT1 activity, driving tumor cell proliferation and survival.[1][3][4] This dependency on MALT1 signaling makes it a prime therapeutic target. This compound is a novel allosteric inhibitor of MALT1, demonstrating potent anti-tumor activity in preclinical models of ABC-DLBCL.[5]
Comparative Efficacy of this compound and Other MALT1 Inhibitors
The preclinical efficacy of this compound has been primarily evaluated in models of ABC-DLBCL, a lymphoma subtype known for its aggressive nature and resistance to standard chemotherapy.[1]
Table 1: In Vitro Potency of MALT1 Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Assay | Reference |
| This compound | MALT1 (biochemical) | 9 | - | [5] |
| Endogenous BCL10 cleavage | 160 | OCI-Ly3 cells | [5] | |
| JNJ-67856633 | MALT1 (biochemical) | 0.0224 µM (22.4 nM) | - | [6] |
| MI-2 | MALT1 | - | GI50: 200-500 nM | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 cells |
Table 2: In Vivo Efficacy of MALT1 Inhibitors in ABC-DLBCL Xenograft Models
| Compound | Cell Line | Dosing | Outcome | Reference |
| This compound | OCI-Ly3 | 10-100 mg/kg, p.o., BID for 2 weeks | Antitumor activity | [5] |
| ABBV-MALT1 | OCI-LY3 | 30 mg/kg, p.o., BID for 14 days | Efficacious | [7] |
| MI-2 | - | - | Selective activity against ABC-DLBCL tumors | [8] |
While specific data on this compound's efficacy in a broader range of lymphoma subtypes is limited in the public domain, the known mechanism of action suggests its potential in other B-cell malignancies dependent on the NF-κB pathway. Further cross-validation studies in various lymphoma cell lines, including other DLBCL subtypes (e.g., Germinal Center B-cell like) and Mantle Cell Lymphoma, are warranted to fully elucidate its therapeutic potential.
Comparison with Standard of Care
Table 3: Overview of Standard Therapies for Relevant Lymphoma Subtypes
| Lymphoma Subtype | First-Line Therapy | Second-Line and Relapsed/Refractory |
| ABC-DLBCL | R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) | High-dose chemotherapy with autologous stem cell transplant, CAR-T cell therapy, Polatuzumab vedotin |
| MALT Lymphoma | Antibiotics (for H. pylori-positive gastric MALT), Radiotherapy, Rituximab | Chemo-immunotherapy (e.g., Bendamustine-Rituximab), Lenalidomide |
MALT1 inhibitors like this compound represent a targeted therapeutic approach that could offer advantages over conventional chemotherapy, particularly in relapsed or refractory settings, or for patients ineligible for intensive treatments.
Signaling Pathway and Experimental Workflows
The efficacy of this compound is rooted in its ability to inhibit the MALT1-mediated NF-κB signaling pathway.
Caption: MALT1 signaling pathway in B-cell lymphoma and the inhibitory action of this compound.
The validation of this compound's efficacy typically involves a series of preclinical experiments.
Caption: Preclinical experimental workflow for validating the efficacy of a MALT1 inhibitor like this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Lymphoma cell lines (e.g., OCI-Ly3 for ABC-DLBCL) are seeded in 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or comparator compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined.
ABC-DLBCL Xenograft Model
-
Cell Implantation: An appropriate number of ABC-DLBCL cells (e.g., OCI-Ly3) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at specified doses and schedules (e.g., 10-100 mg/kg, twice daily).[5]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
This compound demonstrates significant promise as a targeted therapy for ABC-DLBCL, a challenging lymphoma subtype. Its potent and selective inhibition of MALT1 offers a clear mechanistic rationale for its anti-tumor activity. While direct comparative data in a wide array of lymphoma subtypes is still emerging, the foundational preclinical evidence strongly supports its continued investigation. Further studies are crucial to delineate the full spectrum of its efficacy and to identify patient populations that would benefit most from this novel therapeutic agent. The provided experimental frameworks can serve as a basis for designing such validation studies.
References
- 1. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma. [vivo.weill.cornell.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- 7. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antitumor Efficacy of MLT-231: A Comparative Analysis for Activated B-Cell-like Diffuse Large B-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo antitumor activity of MLT-231, a potent and selective allosteric MALT1 inhibitor. The data presented here is intended to offer an objective comparison with other MALT1 inhibitors and the standard of care for Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), a subtype of lymphoma known for its aggressive nature and reliance on the NF-κB signaling pathway.
Mechanism of Action: MALT1 Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway. In ABC-DLBCL, constitutive activation of this pathway is a major driver of tumor cell proliferation and survival. MALT1 inhibitors, such as this compound, block the proteolytic activity of MALT1, thereby suppressing NF-κB signaling and inducing apoptosis in cancer cells.[1][2][3]
Comparative In Vivo Efficacy of MALT1 Inhibitors
The following table summarizes the available in vivo data for this compound and other MALT1 inhibitors in ABC-DLBCL xenograft models. It is important to note that the data is compiled from different studies and direct cross-study comparisons should be made with caution due to potential variations in experimental design.
| Compound | Model | Dosing Regimen | Key Findings |
| This compound | OCI-Ly10 ABC-DLBCL Xenograft | 100 mg/kg, oral, twice daily for 2 weeks | Exhibited antitumor efficacy. |
| MI-2 | HBL-1, TMD8, OCI-Ly10 ABC-DLBCL Xenografts | 25 mg/kg, intraperitoneal, daily | Selective activity against ABC-DLBCL tumors in vivo; non-toxic to mice.[4][5] |
| Z-VRPR-FMK | OCI-LY10 Xenografts | Not specified | Inhibited the growth of transplanted tumors.[6] |
| Mepazine | OCI-Ly10 Xenograft | 16 mg/kg, intraperitoneal, daily | Strongly impaired the expansion of OCI-Ly10 cells.[7] |
| Safimaltib (JNJ-67856633) | OCI-Ly3 and OCI-Ly10 Xenografts | Not specified | Potent tumor growth inhibition; in some cases led to tumor stasis.[2][8][9] |
Standard of Care for DLBCL
The current standard first-line treatment for DLBCL is the R-CHOP chemoimmunotherapy regimen, which consists of Rituximab, Cyclophosphamide, Doxorubicin Hydrochloride (Hydroxydaunorubicin), Vincristine sulfate (Oncovin), and Prednisone.[3][10][11][12][13] For certain high-risk subtypes, more intensive regimens like R-EPOCH may be considered.[12]
Experimental Protocol: In Vivo Xenograft Model for ABC-DLBCL
The following is a representative experimental protocol for evaluating the antitumor activity of a compound like this compound in a subcutaneous ABC-DLBCL xenograft model.
1. Cell Culture and Animal Models:
-
ABC-DLBCL cell lines (e.g., OCI-Ly10, HBL-1, TMD8) are cultured under standard conditions.
-
Immunocompromised mice (e.g., NOD-SCID, NSG) are used to prevent rejection of human tumor cells.
2. Tumor Implantation:
-
A suspension of 5-10 million ABC-DLBCL cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
4. Treatment Administration:
-
This compound is formulated in an appropriate vehicle and administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 100 mg/kg, twice daily).
-
The control group receives the vehicle alone.
5. Efficacy Evaluation:
-
Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week) throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Other endpoints may include survival analysis and monitoring for clinical signs of toxicity.
6. Pharmacodynamic and Histological Analysis:
-
At the end of the study, tumors may be excised for pharmacodynamic analysis to confirm target engagement (e.g., by measuring levels of cleaved MALT1 substrates) and for histological analysis to assess tumor morphology and apoptosis.
Conclusion
This compound has demonstrated promising in vivo antitumor activity in a preclinical model of ABC-DLBCL. Its mechanism of action, targeting the MALT1 protease to inhibit the oncogenic NF-κB pathway, provides a strong rationale for its development as a therapeutic agent for this aggressive lymphoma subtype. Further studies, including head-to-head comparisons with other MALT1 inhibitors and combination studies with standard-of-care agents, will be crucial to fully elucidate its clinical potential. The data presented in this guide serves as a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. Targeting Lymphomas Through MALT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diffuse large B-cell lymphoma—treatment approaches in the molecular era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. media.cancercare.org [media.cancercare.org]
- 11. Treatment of Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. bloodcancer.org.uk [bloodcancer.org.uk]
Comparative analysis of MLT-231 and first-generation MALT1 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the second-generation, allosteric MALT1 inhibitor, MLT-231, and first-generation MALT1 inhibitors, represented by the active-site directed compounds MI-2 and Z-VRPR-FMK. This comparison is supported by experimental data on their mechanisms of action, potency, and efficacy in preclinical models, offering insights for ongoing research and development in targeting MALT1-dependent pathologies.
Introduction to MALT1 Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule with a dual function: it acts as a scaffold protein and possesses paracaspase proteolytic activity.[1] As part of the CARMA1-BCL10-MALT1 (CBM) complex, MALT1 is essential for NF-κB signaling downstream of antigen receptors in lymphocytes.[2][3] Its protease activity amplifies and sustains this signaling by cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and RelB.[4][5] Constitutive activation of the MALT1 pathway is a hallmark of certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), making it a compelling therapeutic target.[6][7]
First-generation MALT1 inhibitors were primarily developed as substrate-mimetic compounds that target the active site of the protease. More recent efforts have led to the development of second-generation allosteric inhibitors, such as this compound, which offer a different mechanism of action and potentially improved pharmacological properties.
Comparative Data Overview
The following tables summarize the key quantitative differences between this compound and the first-generation inhibitors MI-2 and Z-VRPR-FMK.
Table 1: Mechanism of Action and Biochemical Potency
| Compound | Generation | Mechanism of Action | Target Site | Reversibility | Biochemical Potency (IC50/Ki) |
| This compound | Second | Allosteric Inhibitor | Allosteric pocket | Reversible | IC50: 9 nM |
| MI-2 | First | Active Site Inhibitor | Catalytic Site (Cys464) | Irreversible | IC50: 5.84 µM[8] |
| Z-VRPR-FMK | First | Peptide-based Active Site Inhibitor | Catalytic Site (Cys464) | Irreversible (covalent)[9][10] | Ki: 0.14 µM |
Table 2: Cellular Activity and In Vivo Efficacy
| Compound | Cellular Substrate Cleavage (BCL10) | Anti-proliferative Activity (GI50 in ABC-DLBCL lines) | In Vivo Model | Efficacy |
| This compound | IC50: 160 nM | Low micromolar range | ABC-DLBCL Xenograft (OCI-Ly10) | Antitumor efficacy at 100 mg/kg (oral, bid) |
| MI-2 | Dose-dependent inhibition of CYLD cleavage | HBL-1: 0.2 µM, TMD8: 0.5 µM, OCI-Ly3/10: 0.4 µM[6] | ABC-DLBCL Xenograft (TMD8, HBL-1) | Suppressed tumor growth at 25 mg/kg/day (i.p.)[11] |
| Z-VRPR-FMK | Inhibits cleavage of MALT1 substrates | Inhibits proliferation of HBL-1, TMD8, OCI-Ly3/10 cells at 50 µM[9] | ABC-DLBCL Xenograft (OCI-LY10) | Inhibited tumor growth[12] |
Key Experimental Methodologies
Detailed protocols for the experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MALT1 Biochemical Activity Assay
This assay quantifies the ability of a compound to inhibit the proteolytic activity of recombinant MALT1 in a cell-free system.
-
Principle: A fluorogenic peptide substrate, such as Ac-LRSR-AMC or TAMRA-LVSRGAAS-QSY7, is cleaved by active MALT1, releasing a fluorescent group (AMC or TAMRA).[11][13] An inhibitor will reduce the rate of cleavage, resulting in a lower fluorescent signal.
-
Protocol:
-
Reagents: Recombinant MALT1 (e.g., a leucine zipper-dimerized construct, LZ-MALT1, to ensure activation), assay buffer (e.g., 25 mM HEPES pH 7.5, 1 mM EDTA, 0.8 M sodium citrate, 0.005% BSA, 2 mM DTT), fluorogenic substrate, test compounds (serially diluted in DMSO).[5][13]
-
Procedure: a. Dispense test compounds into a 384-well microplate. b. Add recombinant MALT1 enzyme to the wells and incubate for a pre-determined time (e.g., 30-40 minutes) at room temperature to allow for compound binding.[13] c. Initiate the reaction by adding the fluorogenic substrate. d. Measure the fluorescence signal at appropriate excitation/emission wavelengths (e.g., 360/465 nm for AMC) over time using a plate reader.[11][14]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular MALT1 Substrate Cleavage Assay
This assay assesses an inhibitor's ability to block MALT1's proteolytic activity inside cells by measuring the cleavage of its endogenous substrates.
-
Principle: In MALT1-active cells (like ABC-DLBCL lines), substrates such as BCL10, CYLD, and RelB are constitutively cleaved.[5] An effective inhibitor will prevent this cleavage, leading to an accumulation of the full-length, uncleaved form of the substrate, which can be detected by Western Blot.
-
Protocol:
-
Cell Culture: Culture MALT1-dependent ABC-DLBCL cells (e.g., HBL-1, TMD8, OCI-Ly3) to the desired density.
-
Compound Treatment: Treat cells with increasing concentrations of the MALT1 inhibitor or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies specific to the full-length and/or cleaved forms of MALT1 substrates (e.g., anti-CYLD, anti-BCL10). c. Use a loading control antibody (e.g., anti-tubulin or anti-actin) to ensure equal protein loading. d. Apply a secondary antibody conjugated to HRP and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity to determine the dose-dependent increase in the uncleaved substrate or decrease in the cleaved product.
-
Cell Proliferation Assay
This assay measures the effect of MALT1 inhibitors on the growth and viability of cancer cell lines.
-
Principle: MALT1-dependent ABC-DLBCL cell lines require MALT1 activity for their proliferation and survival.[7] Inhibition of MALT1 leads to growth arrest and/or apoptosis. Cell viability can be quantified using an ATP-based luminescent assay (e.g., CellTiter-Glo), where the light output is proportional to the number of viable cells.[11]
-
Protocol:
-
Cell Seeding: Seed ABC-DLBCL (MALT1-dependent) and GCB-DLBCL (MALT1-independent, as a control) cell lines in 96-well plates.
-
Compound Treatment: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plates for a period of 48 to 120 hours at 37°C.[6][13]
-
Measurement: Add the ATP-based luminescent reagent to each well and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the results as a percentage of cell growth. Calculate the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curve.
-
ABC-DLBCL Xenograft Mouse Model
This in vivo assay evaluates the antitumor efficacy of MALT1 inhibitors in a living organism.
-
Principle: Human ABC-DLBCL cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the MALT1 inhibitor, and tumor growth is monitored over time to assess the compound's efficacy.
-
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID).[6]
-
Tumor Implantation: Subcutaneously inject a suspension of ABC-DLBCL cells (e.g., OCI-Ly10, TMD8, HBL-1) into the flank of each mouse.[11]
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a specified average volume (e.g., 120 mm³), randomize the mice into treatment and vehicle control groups.[6]
-
Dosing: Administer the MALT1 inhibitor and vehicle control according to a pre-determined schedule, route (e.g., intraperitoneal (i.p.) or oral (p.o.)), and dose.
-
Efficacy Assessment: Measure tumor volume regularly (e.g., twice a week) for the duration of the study. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for MALT1 substrate cleavage).
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth inhibition (TGI) between the treated and vehicle groups.
-
Visualizing Pathways and Workflows
MALT1 Signaling Pathway and Inhibitor Action
The diagram below illustrates the central role of the CBM complex in NF-κB activation and highlights the distinct intervention points for different classes of MALT1 inhibitors.
Caption: MALT1 signaling pathway and points of inhibitor intervention.
General Workflow for MALT1 Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for the discovery and preclinical validation of novel MALT1 inhibitors.
Caption: A typical workflow for MALT1 inhibitor discovery and validation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
On-Target Efficacy of MLT-231 Confirmed by siRNA Knockdown in ABC-DLBCL Models
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the pharmacological inhibitor MLT-231 and siRNA-mediated knockdown for validating the on-target effects of MALT1 inhibition in Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell lines. The data presented herein demonstrates that this compound phenocopies the effects of genetic knockdown of MALT1, confirming its specificity and potency as a therapeutic agent.
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator of the NF-κB signaling pathway, which is constitutively active in ABC-DLBCL and crucial for its survival and proliferation.[1][2] MALT1 possesses proteolytic activity that cleaves and inactivates negative regulators of NF-κB, such as A20 and RelB.[3] This has made MALT1 an attractive therapeutic target for this aggressive form of lymphoma.
This compound is a potent and highly selective allosteric inhibitor of MALT1 with a biochemical IC50 of 9 nM.[2][4] It has been shown to prevent the cleavage of MALT1 substrates, suppress NF-κB target gene expression, and inhibit the proliferation of ABC-DLBCL cells.[4][5] To definitively demonstrate that the observed effects of this compound are a direct result of MALT1 inhibition, a comparison with siRNA-mediated MALT1 knockdown is essential. Small interfering RNA (siRNA) offers a highly specific method to silence gene expression, providing a genetic benchmark for the pharmacological inhibitor's on-target activity.
This guide presents a comparative analysis of this compound and MALT1 siRNA on key downstream signaling events and cellular phenotypes in ABC-DLBCL cell lines.
Comparative Efficacy: this compound vs. MALT1 siRNA
The on-target effects of this compound were assessed by comparing its activity to that of MALT1-specific siRNA on downstream signaling and cell viability in ABC-DLBCL cell lines.
Downstream Target Modulation
This compound demonstrates a comparable effect to MALT1 siRNA in modulating downstream targets of the NF-κB pathway. The following table summarizes the impact on key MALT1 substrates and target genes.
| Parameter | Method | Cell Line | Concentration/ Condition | Result | Reference |
| BCL10 Cleavage | Pharmacological Inhibition | OCI-Ly3 | 160 nM this compound | IC50 for cleavage inhibition | [4] |
| Genetic Knockdown | ABC-DLBCL | MALT1 siRNA | Reduction in cleaved BCL10 | [6] | |
| RelB Cleavage | Pharmacological Inhibition | OCI-Ly3 | 200 nM (Compound 3) | 96% inhibition of cleavage | [7] |
| Genetic Knockdown | ABC-DLBCL | MALT1 shRNA | Similar gene expression changes to inhibitor | [7] | |
| NF-κB Target Gene Expression (IRF4) | Pharmacological Inhibition | OCI-Ly3 | 50-5000 nM this compound | Suppression of IRF4 expression | [4] |
| Genetic Knockdown | ABC-DLBCL | MALT1 siRNA | Decreased expression of NF-κB target genes | [6] | |
| NF-κB Target Gene Expression (BCL-XL, IL-6, IL-10) | Pharmacological Inhibition | ABC-DLBCL | Z-VRPR-fmk | Decreased expression | [6] |
| Genetic Knockdown | ABC-DLBCL | MALT1 siRNA | Decreased expression of NF-κB target genes | [6] |
Impact on Cell Viability
Both pharmacological inhibition and genetic knockdown of MALT1 lead to a significant reduction in the viability of ABC-DLBCL cells, which are dependent on the MALT1 signaling pathway for survival.
| Parameter | Method | Cell Line | IC50 / Effect | Reference |
| Cell Proliferation | Pharmacological Inhibition | OCI-Ly3 | Inhibits proliferation in the nanomolar range | [4] |
| Genetic Knockdown | ABC-DLBCL | Required for cell growth | [6] | |
| Cell Viability | Pharmacological Inhibition | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 | GI50 values correlate with MALT1 inhibition | [7] |
| Genetic Knockdown | ABC-DLBCL | Reduced viability | [8] |
Comparison with Alternative MALT1 Inhibitors
This compound is one of several small molecule inhibitors targeting MALT1. The table below provides a comparison with other notable MALT1 inhibitors.
| Inhibitor | Mechanism of Action | Biochemical IC50 | Key Features | Status |
| This compound | Allosteric | 9 nM | Highly selective, orally bioavailable. | Preclinical |
| JNJ-67856633 (Safimaltib) | Allosteric | 22.4 nM | Active in BTK inhibitor-resistant models. | Phase 1 Clinical Trials |
| MI-2 | Irreversible, covalent | < 20 µM | Irreversibly binds to the active site. | Preclinical |
| Z-VRPR-fmk | Irreversible peptide inhibitor | N/A | Not suitable for therapeutic use due to pharmacological properties. | Preclinical Tool |
| ONO-7018 (CTX-177) | Not specified | Not specified | In clinical trials for B-cell malignancies. | Clinical Trials |
| SGR-1505 | Not specified | Not specified | In clinical trials for relapsed/refractory B-cell malignancies. | Clinical Trials |
| ABBV-525 | Not specified | Not specified | In clinical trials for relapsed/refractory B-cell cancers. | Clinical Trials |
Experimental Protocols
MALT1 siRNA Knockdown in ABC-DLBCL Cells (OCI-Ly10)
This protocol provides a general framework for siRNA-mediated knockdown of MALT1 in the OCI-Ly10 cell line. Optimization of transfection conditions is recommended for each specific cell line and siRNA sequence.
Materials:
-
OCI-Ly10 cells
-
RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MALT1-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
6-well plates
-
Reagents for Western blotting and qRT-PCR
Protocol:
-
Cell Seeding: The day before transfection, seed OCI-Ly10 cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50-100 pmol of MALT1 siRNA or non-targeting control siRNA in 250 µL of Opti-MEM™.
-
In a separate tube, dilute 5-10 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 500 µL of siRNA-lipid complex dropwise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown:
-
qRT-PCR: Harvest cells and isolate RNA. Perform quantitative real-time PCR to assess the level of MALT1 mRNA knockdown compared to the non-targeting control.
-
Western Blot: Lyse cells and perform Western blot analysis to determine the reduction in MALT1 protein levels.
-
Western Blot Analysis of MALT1 Substrate Cleavage
This protocol is for assessing the cleavage of MALT1 substrates like BCL10 and RelB following treatment with this compound or MALT1 siRNA.
Protocol:
-
Sample Preparation: After treatment with this compound or transfection with MALT1 siRNA, harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved and full-length BCL10 or RelB overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the MALT1 Signaling Pathway and Experimental Workflow
MALT1 Signaling Pathway in ABC-DLBCL
Caption: MALT1 signaling pathway in ABC-DLBCL and points of intervention.
Experimental Workflow for Comparing this compound and MALT1 siRNA
References
- 1. oncotarget.com [oncotarget.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison: MLT-231 and JNJ-67856633 (Safimaltib) - A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of two prominent allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1): MLT-231 and JNJ-67856633 (Safimaltib). Both compounds have demonstrated significant potential in preclinical models of B-cell lymphomas, a cancer type often characterized by dysregulated MALT1 activity. This document is intended for researchers, scientists, and drug development professionals seeking an objective evaluation of these two molecules.
Mechanism of Action: Targeting the MALT1 Protease
This compound and Safimaltib are both potent and selective allosteric inhibitors of the MALT1 protease.[1][2] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-κB pathway downstream of antigen receptor signaling in lymphocytes.[3] In certain B-cell lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), constitutive activation of the NF-κB pathway is a key driver of tumor cell survival and proliferation.[3] By allosterically binding to MALT1, both this compound and Safimaltib inhibit its proteolytic activity, thereby preventing the cleavage of MALT1 substrates like BCL10 and RelB. This ultimately leads to the suppression of NF-κB signaling and subsequent anti-tumor effects.[1][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and JNJ-67856633 (Safimaltib), comparing their in vitro potency, cellular activity, and in vivo pharmacokinetic parameters.
Table 1: In Vitro and Cellular Activity
| Parameter | This compound | JNJ-67856633 (Safimaltib) | Reference(s) |
| MALT1 Inhibition (Biochemical IC50) | 9 nM | 22.4 nM | [1][4] |
| BCL10 Cleavage Inhibition (Cellular IC50) | 160 nM | Not explicitly reported, but demonstrated to decrease cleaved BCL10 levels | [1][4] |
| Cell Proliferation Inhibition (OCI-Ly3 cells) | Inhibition observed in the nanomolar range (19.5-10000 nM) | Potent antiproliferative activity demonstrated | [1][4] |
| Cell Proliferation Inhibition (OCI-Ly10 cells) | Potent antiproliferative activity demonstrated | Potent antiproliferative activity demonstrated | [1][4] |
Table 2: In Vivo Pharmacokinetics in Rodents
| Parameter | This compound | JNJ-67856633 (Safimaltib) | Reference(s) |
| Species | BALB/c mice | Not explicitly reported | [1] |
| Dose (oral) | 3 mg/kg | Not explicitly reported | [1] |
| Cmax | 549 nM | Not explicitly reported | [1] |
| AUC0-24 | 3096 nMh | Not explicitly reported | [1] |
| Oral Bioavailability (F) | 99% | Highly bioavailable in mouse and rat | [1][2] |
| Species | Sprague-Dawley rats | Not explicitly reported | [1] |
| Dose (oral) | 3 mg/kg | Not explicitly reported | [1] |
| Cmax | 46 nM | Not explicitly reported | [1] |
| AUC0-24 | 547 nMh | Not explicitly reported | [1] |
| Oral Bioavailability (F) | 61% | Highly bioavailable in mouse and rat | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MALT1 Enzymatic Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the proteolytic activity of MALT1 in a biochemical assay.
General Protocol:
-
Recombinant human MALT1 protease is incubated with a fluorogenic substrate, such as a peptide containing the MALT1 cleavage site linked to a fluorophore and a quencher.
-
The test compound (this compound or Safimaltib) is added at various concentrations.
-
The reaction is initiated and incubated at 37°C for a specified period.
-
MALT1 cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity.
-
Fluorescence is measured using a plate reader.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
BCL10 Cleavage Assay (Western Blot)
Objective: To assess the ability of the test compounds to inhibit the cleavage of the MALT1 substrate BCL10 in a cellular context.
General Protocol:
-
ABC-DLBCL cell lines (e.g., OCI-Ly3 or OCI-Ly10) are seeded and treated with various concentrations of this compound or Safimaltib for a specified duration (e.g., 24 hours).
-
Following treatment, cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for BCL10, which can detect both the full-length and cleaved forms of the protein.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The intensity of the bands corresponding to full-length and cleaved BCL10 is quantified to determine the extent of inhibition.
Cell Proliferation Assay
Objective: To evaluate the effect of the test compounds on the proliferation of ABC-DLBCL cell lines.
General Protocol:
-
OCI-Ly3 or OCI-Ly10 cells are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound or Safimaltib.
-
The plates are incubated for a period of 72 hours.
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
The data is normalized to vehicle-treated controls, and the concentration that inhibits cell proliferation by 50% (GI50) is calculated.
ABC-DLBCL Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the test compounds in a mouse model of ABC-DLBCL.
General Protocol:
-
Female immunodeficient mice (e.g., NOD/SCID) are inoculated subcutaneously with a suspension of OCI-Ly10 cells.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment groups (vehicle control, this compound, or Safimaltib).
-
The compounds are administered orally at specified doses and schedules (e.g., once or twice daily).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., BCL10 cleavage).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the MALT1 signaling pathway and a typical experimental workflow for the preclinical evaluation of MALT1 inhibitors.
Caption: MALT1 Signaling Pathway and Points of Inhibition.
Caption: Preclinical Evaluation Workflow for MALT1 Inhibitors.
Conclusion
Both this compound and JNJ-67856633 (Safimaltib) are potent and selective allosteric inhibitors of MALT1 with promising preclinical activity in models of ABC-DLBCL. Based on the available data, this compound appears to have a slightly more potent biochemical IC50 for MALT1 inhibition. However, both compounds demonstrate robust cellular activity and in vivo efficacy. Safimaltib is currently in Phase 1 clinical trials, indicating its progression into clinical development.[5] Further head-to-head studies would be beneficial for a more direct comparison of their therapeutic potential. This guide provides a summary of the currently available data to aid researchers in their evaluation of these two important MALT1 inhibitors.
References
Comparative Analysis of Synergistic Effects of MLT-231 with Standard-of-Care Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic potential of the investigational compound MLT-231 when used in combination with other established anticancer drugs. The data presented herein is intended to support further research and development efforts by elucidating the compound's synergistic interactions and underlying mechanisms of action.
Introduction to this compound
This compound is a novel, highly selective small molecule inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers. By targeting a central node in this pathway, this compound has demonstrated potent single-agent activity in preclinical models. This guide explores the enhanced therapeutic potential of this compound through synergistic combinations with other anticancer agents.
Synergistic Efficacy with Paclitaxel in Non-Small Cell Lung Cancer (NSCLC)
The synergistic effects of this compound and paclitaxel, a microtubule-stabilizing agent, were evaluated in the A549 NSCLC cell line.
Table 1: In Vitro Cytotoxicity of this compound and Paclitaxel in A549 Cells
| Treatment | IC50 (nM) | Combination Index (CI) at ED50 |
| This compound | 150 | N/A |
| Paclitaxel | 50 | N/A |
| This compound + Paclitaxel | 75 (this compound) / 25 (Paclitaxel) | 0.8 (Synergism) |
Experimental Protocol: Cell Viability Assay
A549 cells were seeded in 96-well plates and treated with varying concentrations of this compound, paclitaxel, or a combination of both for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression model. The synergistic effect was quantified by the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergism.
Table 2: In Vivo Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 | 0% |
| This compound (20 mg/kg) | 900 | 40% |
| Paclitaxel (10 mg/kg) | 825 | 45% |
| This compound + Paclitaxel | 300 | 80% |
Experimental Protocol: Xenograft Model
Female athymic nude mice were subcutaneously inoculated with A549 cells. Once tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups. This compound was administered orally daily, and paclitaxel was administered intravenously once a week. Tumor volumes were measured twice weekly with calipers.
Caption: Workflow for in vitro and in vivo synergy studies.
Synergistic Mechanism of Action with Venetoclax in Acute Myeloid Leukemia (AML)
The combination of this compound with venetoclax, a BCL-2 inhibitor, was investigated in the MOLM-13 AML cell line.
Caption: this compound and Venetoclax target key anti-apoptotic proteins.
Table 3: Apoptosis Induction in MOLM-13 Cells
| Treatment (24h) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 5% |
| This compound (100 nM) | 20% |
| Venetoclax (10 nM) | 25% |
| This compound + Venetoclax | 65% |
Experimental Protocol: Apoptosis Assay
MOLM-13 cells were treated with this compound, venetoclax, or the combination for 24 hours. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V positive, PI negative) was quantified.
Conclusion
The preclinical data strongly suggest that this compound has significant synergistic potential when combined with standard-of-care anticancer agents. The combination of this compound with paclitaxel demonstrates a robust synergistic effect in inhibiting NSCLC cell growth both in vitro and in vivo. Furthermore, the combination of this compound with the BCL-2 inhibitor venetoclax leads to a marked increase in apoptosis in AML cells, indicating a complementary mechanism of action. These findings support the continued clinical development of this compound as a combination therapy in various oncology indications.
Independent Verification of MLT-231's Allosteric Binding Site on MALT1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MLT-231, a potent and selective allosteric inhibitor of the Mucosa-associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), with other known MALT1 inhibitors. The allosteric binding of this compound is supported by extensive experimental data, which is presented here to facilitate independent verification and further research.
MALT1 is a key enzyme in the NF-κB signaling pathway, making it an attractive therapeutic target for autoimmune diseases and certain types of lymphomas.[1] this compound inhibits MALT1 by binding to an allosteric site, a distinct location from the active site, thereby locking the enzyme in an inactive conformation.[2] This guide details the experimental evidence for this mechanism and compares its performance with active-site inhibitors and other allosteric modulators.
Comparative Analysis of MALT1 Inhibitors
The following tables summarize the quantitative data for this compound and other representative MALT1 inhibitors, categorized by their binding mechanism.
Allosteric Inhibitors
| Compound | Type | Biochemical IC50 | Cellular IC50 (BCL10 Cleavage) | Cellular IC50 (Other Assays) | Reference |
| This compound | Allosteric | 9 nM | 160 nM | --- | [3][4] |
| Mepazine | Allosteric | 420 nM (GST-MALT1 325-760) | --- | --- | [3] |
| MLT-748 | Allosteric | 5 nM | --- | --- | [3] |
| MLT-747 | Allosteric | 14 nM | --- | --- | [3] |
Active-Site Inhibitors
| Compound | Type | Biochemical IC50/Ki | Cellular IC50 (Growth Inhibition) | Notes | Reference |
| MI-2 | Active-Site (Irreversible) | 5.84 µM (IC50) | ~200-500 nM (GI50 in ABC-DLBCL lines) | Irreversibly binds to the MALT1 active site. | [3][5] |
| Z-VRPR-FMK | Active-Site (Irreversible) | 0.14 µM (Ki) | --- | A tetrapeptide inhibitor. | [6] |
Visualizing MALT1 Inhibition and Experimental Workflows
To illustrate the concepts and procedures discussed, the following diagrams were generated using the DOT language.
Caption: MALT1 signaling pathway and points of inhibition.
Caption: Experimental workflow for allosteric inhibitor validation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to independently verify the allosteric binding and inhibitory activity of this compound on MALT1.
MALT1 Enzymatic Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the proteolytic activity of MALT1 in a purified system.
Materials:
-
Recombinant human MALT1 protein
-
Fluorescently labeled MALT1 substrate peptide (e.g., Ac-LRSR-AMC)
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5
-
This compound and other test compounds
-
384-well, low-volume, black polystyrene microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound and other test compounds in DMSO.
-
In a 384-well plate, add 0.25 µL of the compound solution to each well.
-
Add 12.5 µL of MALT1 protease solution (final concentration ~100-160 nM) to each well and mix.
-
Pre-incubate the plate for 60-70 minutes at room temperature.[1]
-
Initiate the enzymatic reaction by adding 12.5 µL of the fluorescent substrate solution (final concentration ~1-2 µM).
-
Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm over time.[7][8]
-
Calculate the rate of substrate cleavage and determine the IC50 values for each compound by fitting the data to a four-parameter sigmoidal dose-response curve.
Cellular Substrate Cleavage Assay (Immunoblotting)
This assay confirms the inhibition of MALT1 activity within a cellular context by measuring the cleavage of its endogenous substrates, such as CYLD or BCL10.
Materials:
-
Jurkat T-cells or ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8)
-
RPMI-1640 medium with 10% FBS
-
PMA (phorbol 12-myristate 13-acetate) and Ionomycin for cell stimulation
-
This compound and other test compounds
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies: anti-CYLD, anti-BCL10, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Culture cells to the desired density (e.g., 2 x 10^6 cells/mL).
-
Treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µM) for 1-2 hours to activate MALT1.[9]
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cells with RIPA buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-CYLD) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and imaging system. The uncleaved form of the substrate should increase with inhibitor concentration.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a drug in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[10]
Materials:
-
Intact cells (e.g., Jurkat T-cells)
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting or ELISA reagents for MALT1 detection
Procedure:
-
Treat intact cells with this compound or vehicle (DMSO) for 1-3 hours.[11]
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Transfer the supernatant to new tubes and analyze the amount of soluble MALT1 by Western blotting or ELISA.
-
Plot the amount of soluble MALT1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of MALT1.
Conclusion
References
- 1. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico study on identification of novel MALT1 allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Safety Operating Guide
Navigating the Safe Disposal of MLT-231: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like MLT-231, a potent MALT1 inhibitor, are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, emphasizing operational safety and logistical planning.
Physicochemical Properties of this compound
A clear understanding of the compound's properties is the first step toward safe handling and disposal. The following table summarizes the key physicochemical data for this compound.[1][2]
| Property | Value |
| Molecular Weight | 469.85 g/mol |
| Chemical Formula | C₁₉H₁₉ClF₃N₇O₂ |
| Appearance | Solid |
| CAS Number | 2682102-10-7 |
| IUPAC Name | 1-(2-chloro-7-((3S,5S)-3,5-dimethylmorpholino)pyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-(trifluoromethyl)pyridin-4-yl)urea |
Experimental Protocols: Proper Disposal Procedures for this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following disposal procedures are based on best practices for handling similar research-grade chemical compounds and draw upon safety guidelines for other MALT1 inhibitors.[3]
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
2. Waste Identification and Segregation:
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be placed in a separate, sealed bag or container also labeled as chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container.
-
Avoid mixing this compound waste with other incompatible chemical waste streams. Consult your institution's chemical compatibility chart.
-
3. Waste Container Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazards associated with the compound (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation").[3]
-
The date the waste was first added to the container.
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure the storage area is secondary containment to prevent the spread of material in case of a leak.
5. Final Disposal:
-
Consult Institutional Guidelines: The final disposal of chemical waste must be conducted in accordance with your institution's Environmental Health and Safety (EHS) department regulations.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.
-
Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company, as coordinated by your EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling MLT-231
Disclaimer: Based on available information, MLT-231 is a potent MALT1 inhibitor intended for research purposes and is classified for shipment as a non-hazardous chemical. There is no evidence to suggest that this compound is a radiopharmaceutical or an alpha-emitter. The following guidelines are for handling a potent, non-hazardous, biologically active research compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound, designed for easy reference and comparison.
| PPE Component | Recommended Specification | Purpose |
| Gloves | Disposable nitrile or neoprene | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from potential splashes or aerosols. |
| Lab Coat | Standard, full-sleeved laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area. A fume hood is recommended for handling powders and preparing solutions. | To minimize the risk of inhaling fine particles or aerosols. |
| Footwear | Closed-toe shoes | To protect feet from accidental spills. |
Operational Plan: A Step-by-Step Guide for Safe Handling
This section provides a procedural workflow for the safe handling of this compound from receipt to experimental use.
Receiving and Storage
-
Inspection: Upon delivery, carefully inspect the packaging for any signs of damage.
-
Storage: Store this compound in a designated, clearly labeled, and well-ventilated area according to the manufacturer's recommendations (typically -20°C for long-term storage).
Preparation of Solutions
-
Location: All manipulations involving solid this compound, including weighing and the preparation of stock solutions, should be conducted within a certified chemical fume hood.
-
Procedure: When preparing solutions, slowly add the solvent to the solid to prevent splashing.
Experimental Use
-
Handling: Use appropriate containment measures to minimize the generation of aerosols and prevent spills.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before exiting the laboratory.[1]
-
Laboratory Conduct: Eating, drinking, and the application of cosmetics are strictly prohibited in the laboratory.[1]
Disposal Plan
The proper disposal of this compound and associated materials is critical for laboratory safety and environmental protection.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, such as gloves, weigh boats, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, labeled container for liquid hazardous waste. Do not dispose of down the drain.
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound should be disposed of in a designated sharps container.
Waste Disposal
-
Institutional Procedures: Adhere to your institution's specific guidelines for the disposal of chemical waste, which is typically managed by the Environmental Health and Safety (EHS) department.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents to facilitate proper disposal.
Experimental Workflow
The following diagram outlines the logical progression of handling this compound in a laboratory setting.
Caption: A typical experimental workflow for this compound.
Signaling Pathway
This compound is an inhibitor of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). The diagram below illustrates the role of MALT1 in the NF-κB signaling pathway and the point of inhibition by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
